Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-3-16-9-5-4-7(17(11,13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPSVOPLDKKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596240 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200575-17-3 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200575-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Chemical Architecture and Synthetic Utility of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Executive Summary
In the landscape of pharmaceutical manufacturing, the strategic selection of synthetic intermediates dictates both the scalability and safety of drug production. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate serves as a critical electrophilic building block, primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil and its analogues ()[1].
While traditional synthetic routes often employ the free carboxylic acid (2-ethoxybenzoic acid) for chlorosulfonation, utilizing the methyl ester variant provides a robust protective mechanism. This esterification prevents thermal decarboxylation during highly exothermic reactions, enhances organic solubility, and ensures high-fidelity regioselectivity during electrophilic aromatic substitution (EAS)[1]. This technical guide dissects the physicochemical profile, mechanistic rationale, and validated protocols for deploying this compound in advanced drug discovery workflows.
Physicochemical & Structural Profiling
Understanding the structural parameters of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is essential for predicting its behavior in organic solvents and its reactivity with nucleophiles. The sulfonyl chloride moiety is highly moisture-sensitive, requiring stringent anhydrous conditions during handling and storage.
Table 1: Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate |
| Molecular Formula | C₁₀H₁₁ClO₅S |
| Molecular Weight | 278.71 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Reactivity Profile | Highly electrophilic; reacts vigorously with primary/secondary amines and water |
| Solubility | Soluble in Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF); Insoluble/Reactive in H₂O |
| Storage Conditions | 2–8 °C, sealed under an inert atmosphere (Argon/N₂) to prevent hydrolysis |
Mechanistic Rationale in Synthesis
The synthesis of PDE5 inhibitors relies heavily on the precise functionalization of the benzene ring. The conversion of Methyl 2-ethoxybenzoate to its chlorosulfonylated derivative is a textbook application of synergistic directing effects in Electrophilic Aromatic Substitution (EAS) ()[2].
The Causality of Regioselectivity
The starting material, Methyl 2-ethoxybenzoate, possesses two functional groups attached to the aromatic ring:
-
The Ethoxy Group (-OEt): An electron-donating group (EDG) via resonance, which strongly activates the ring and directs incoming electrophiles to the ortho and para positions.
-
The Methyl Ester Group (-COOMe): An electron-withdrawing group (EWG), which deactivates the ring and directs electrophiles to the meta position.
Because the para position relative to the ethoxy group is perfectly aligned with the meta position relative to the ester group, both substituents synergistically direct the chlorosulfonyl electrophile exclusively to the C-5 position [1].
Caption: Synergistic directing effects of -OEt and -COOMe groups ensuring exclusive C-5 substitution.
The Causality of Ester Protection
In the original commercial synthesis of sildenafil, chlorosulfonation was performed directly on 2-ethoxybenzoic acid. However, this reaction requires temperatures above 50 °C to initiate, leading to a dangerous adiabatic heat rise. At temperatures approaching 120 °C, the free carboxylic acid undergoes rapid decarboxylation, evolving CO₂ gas and creating severe pressure hazards ()[3]. By utilizing the methyl ester , the carboxylate moiety is protected, entirely eliminating the risk of decarboxylation, improving thermal stability, and maximizing the yield of the desired intermediate[1].
Experimental Workflows & Protocols
The following protocols outline the self-validating system for synthesizing and utilizing Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate. Every reagent choice is grounded in chemical causality to ensure high yield and purity.
Caption: Synthetic workflow from Methyl 2-ethoxybenzoate to PDE5 inhibitor via chlorosulfonation.
Protocol A: Chlorosulfonation of Methyl 2-ethoxybenzoate
This step generates the highly reactive sulfonyl chloride intermediate.
-
Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber system (to neutralize evolved HCl and SO₂ gases).
-
Reagent Loading: Charge the flask with chlorosulfonic acid (5.0 eq). Cool the system to 0 °C using an ice-salt bath.
-
Substrate Addition: Dissolve Methyl 2-ethoxybenzoate (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent uncontrolled exotherms.
-
Activation via Thionyl Chloride: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Causality: Chlorosulfonic acid initially forms a sulfonic acid intermediate. Thionyl chloride acts as a potent chlorinating agent to convert this intermediate into the final sulfonyl chloride, driving the reaction to completion and preventing the isolation of highly water-soluble sulfonic acid byproducts[3],[1].
-
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours.
-
Quenching & Isolation: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Causality: Rapid quenching at ~0 °C is critical to prevent the hydrolysis of the newly formed sulfonyl chloride back into sulfonic acid. Extract with DCM (3 x 100 mL), wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
-
Protocol B: Sulfonamidation with N-Methylpiperazine
This protocol couples the sulfonyl chloride with an amine to build the core PDE5 inhibitor scaffold ()[4].
-
Preparation: Dissolve the crude Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (1.0 eq) in anhydrous acetone and cool to 0–5 °C.
-
Amine Addition: Add N-methylpiperazine (2.2 eq) dropwise.
-
Causality: An excess of the amine (2.2 eq) is strictly required. One equivalent acts as the nucleophile to form the sulfonamide bond, while the remaining 1.2 equivalents act as an acid scavenger to neutralize the HCl byproduct, preventing the acidic degradation of the product[2].
-
-
Reaction: Stir the mixture for 2 hours at 10 °C.
-
Purification: Filter off the precipitated N-methylpiperazine hydrochloride salt. Concentrate the filtrate and recrystallize the residue from ethanol to obtain pure Methyl 5-(4-methylpiperazin-1-ylsulfonyl)-2-ethoxybenzoate.
Analytical Characterization
To validate the success of the synthesis, the intermediate must be subjected to rigorous Quality Control (QC) analysis. The table below outlines the expected theoretical spectral data for Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
Table 2: Expected Analytical Data
| Analytical Method | Target Parameter | Expected Result & Assignment |
| ¹H-NMR (CDCl₃, 400 MHz) | Aromatic Protons | ~8.4 ppm (d, 1H, C6-H, ortho to ester/sulfonyl)~8.0 ppm (dd, 1H, C4-H, meta to ethoxy)~7.1 ppm (d, 1H, C3-H, ortho to ethoxy) |
| ¹H-NMR (CDCl₃, 400 MHz) | Aliphatic Protons | ~4.2 ppm (q, 2H, -OCH₂ CH₃)~3.9 ppm (s, 3H, -COOCH₃ )~1.5 ppm (t, 3H, -OCH₂CH₃ ) |
| Mass Spectrometry (ESI-MS) | Molecular Ion | [M+H]⁺ ~279.0 m/z (Will display a characteristic 3:1 isotopic ratio at M / M+2 due to the ³⁵Cl / ³⁷Cl isotopes) |
References
-
SciSpace / Med Chem (Los Angeles) : Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Available at:[Link]
-
UKEssays : A Synthesis of Sildenafil. Available at:[Link]
-
ResearchGate : An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Available at:[Link]
Sources
Comparative Analysis: Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate vs. 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Technical Guide for PDE5 Inhibitor Intermediate Selection [1]
Executive Summary & Core Distinction
In the high-stakes synthesis of pyrazolopyrimidinone-based PDE5 inhibitors (e.g., Sildenafil, Vardenafil), the introduction of the sulfonamide moiety is a critical convergence point.[1] This guide analyzes the two primary electrophilic intermediates used to install this group:
-
The Acid Variant: 5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS: 200575-16-2)[1][2][3][4]
-
The Ester Variant: Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (CAS: 200575-17-3)[1]
The Verdict Upfront: The Acid Variant is the industry standard for large-scale manufacturing due to superior atom economy and the ability to perform "one-pot" cyclizations.[1] However, the Ester Variant offers distinct advantages in early-phase medicinal chemistry, primarily regarding solubility in non-chlorinated solvents and ease of chromatographic purification.
Chemical Profile & Physical Properties[3][4][6]
The structural difference—a carboxylic acid versus a methyl ester at the C1 position—fundamentally alters the solubility profile and downstream processing logic.
| Feature | Acid Variant (Intermediate A) | Ester Variant (Intermediate B) |
| Structure | Free Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) |
| MW | 264.68 g/mol | 278.71 g/mol |
| Physical State | White to off-white solid | White/Pale yellow solid or oil |
| Solubility (DCM) | Moderate (often requires suspension) | High (Homogeneous solution) |
| Solubility (Water) | Low (insoluble at acidic pH) | Insoluble |
| Reactivity | Bifunctional (Electrophile & Acid) | Monofunctional Electrophile |
| Primary Utility | Process Chemistry (Scale-up) | Medicinal Chemistry (Discovery) |
Synthetic Pathways & Mechanistic Causality[1]
The Industrial Route (The Acid Pathway)
This route, optimized by Pfizer process chemists, avoids protection/deprotection steps.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[5] The ethoxy group at C2 is a strong ortho/para director. The C5 position is para to the ethoxy group and meta to the carboxyl group, making it the highly favored site for chlorosulfonation.
-
Protocol Insight: The reaction typically uses neat chlorosulfonic acid (
). Thionyl chloride ( ) is often added to drive the equilibrium from the sulfonic acid ( ) to the sulfonyl chloride ( ).[1] -
Critical Control Point: The quench. The acid variant is isolated by pouring the reaction mixture onto ice.[6] The carboxylic acid remains protonated and precipitates, while the sulfonyl chloride is relatively stable to hydrolysis at low temperatures (
).
The Research Route (The Ester Pathway)
Used when the final coupling partner is complex or lipophilic, requiring organic solvent homogeneity.
-
Synthesis: The starting material is Methyl 2-ethoxybenzoate.[1]
-
Advantage: The resulting sulfonyl chloride ester is soluble in ethyl acetate or toluene, allowing for anhydrous wash steps (e.g., brine) that are difficult with the free acid.
-
Disadvantage: Requires a downstream hydrolysis step (saponification) to expose the carboxylic acid for the final ring closure (cyclization to the pyrimidinone).
Visualization of Pathways (Graphviz)
Caption: Comparative synthetic workflow showing the direct efficiency of the Acid route vs. the extra hydrolysis step required for the Ester route.
Experimental Protocols
Synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid (Standard Protocol)
This protocol is adapted for high-yield isolation minimizing hydrolysis.[1]
Reagents:
-
2-Ethoxybenzoic acid (1.0 eq)[1]
-
Chlorosulfonic acid (4.0 eq)[1]
-
Thionyl chloride (1.0 eq) - Optional, boosts conversion[1]
Method:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl2). Cool to 0°C in an ice bath.
-
Addition: Add Chlorosulfonic acid (ClSO3H).
-
Reaction: Slowly add 2-Ethoxybenzoic acid portion-wise over 30 minutes, maintaining internal temp < 10°C. (Exothermic).
-
Aging: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Note: If conversion is incomplete by TLC, add Thionyl chloride at this stage and stir for 1 additional hour.
-
Quench (Critical Step): Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. The product will precipitate immediately as a white solid.
-
Isolation: Filter immediately. Wash the filter cake with cold water (
) until the filtrate is pH ~4-5. -
Drying: Dry under vacuum at room temperature. Warning: Do not heat >40°C while wet, as the sulfonic acid byproduct may form via hydrolysis.
Handling & Stability Comparison
| Parameter | Acid Variant | Ester Variant |
| Storage Stability | Moderate. Prone to autocatalytic hydrolysis if trace moisture is present.[1] Store under Nitrogen at 4°C. | High. The ester group stabilizes the crystal lattice. Less hygroscopic. |
| Reaction Solvent | Requires polar aprotic solvents (THF, Acetone) or biphasic systems (DCM/Water + Base). | Compatible with standard organic solvents (DCM, Toluene, EtOAc). |
| Purification | Difficult to chromatograph (streaks on Silica). usually used crude. | Easily purified via Flash Chromatography (Hexane/EtOAc). |
Strategic Selection Guide
Choose the ACID Variant if:
-
Goal: Industrial scale-up or multi-gram synthesis.
-
Target: Standard Sildenafil/Vardenafil analogues.
-
Constraint: Minimizing step count is prioritized over purity of the intermediate.
-
Chemistry: You are performing the subsequent amidation in a biphasic system (Schotten-Baumann conditions).
Choose the ESTER Variant if:
-
Goal: SAR (Structure-Activity Relationship) library generation.
-
Target: Lipophilic analogues where the acid intermediate is insoluble.
-
Constraint: You need to purify the sulfonyl chloride intermediate to remove regioisomers before the coupling step.
-
Chemistry: You require anhydrous conditions for the amine coupling (e.g., using a sensitive amine).
References
-
Pfizer Inc. Process for the preparation of pyrazolopyrimidinones. European Patent EP0812845. (Describes the optimized industrial route using the acid intermediate).
-
Dunn, P. J., et al. (2005). Sildenafil Citrate (Viagra).[7] In: The Art of Drug Synthesis. Wiley-Interscience.[1] (Detailed discussion on the medicinal vs. process chemistry routes).
-
Dale, D. J., et al. (2000). The Process Development of Sildenafil Citrate. Organic Process Research & Development, 4(1), 17-22.[1] (Authoritative source on the chlorosulfonation quench and stability).
-
PubChem. 5-(chlorosulfonyl)-2-ethoxybenzoic acid (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. Safety Data Sheet: 5-(Chlorosulfonyl)-2-ethoxybenzoic acid.
Sources
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- 2. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid [jknbiochem.net]
- 3. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | 200575-16-2 [sigmaaldrich.com]
- 4. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | C9H9ClO5S | CID 11380071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 7. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
Engineering Bioconjugates: A Comprehensive Guide to Bifunctional Sulfonyl Chloride Ester Building Blocks
Introduction & Mechanistic Rationale
In the fields of proteomics, targeted protein degradation (PROTACs), and antibody-drug conjugate (ADC) development, the precise spatial and chemical linking of two distinct biomolecules is paramount. Bifunctional sulfonyl chloride ester building blocks represent a highly specialized class of heterobifunctional crosslinkers. These molecules contain two distinct electrophilic reactive groups separated by a spacer (often PEGylated or aliphatic): a highly reactive sulfonyl chloride (–SO₂Cl) and an activated ester (typically an N-hydroxysuccinimide [NHS] or pentafluorophenyl [PFP] ester).
The core utility of these building blocks lies in their orthogonal kinetic profiles. While both functional groups ultimately target primary amines (such as the ε-amine of lysine residues or the N-terminus of a polypeptide)[1], they do so under vastly different microenvironmental conditions and reaction rates. Sulfonyl chlorides react rapidly with amines to form highly stable sulfonamide bonds[2], but they are notoriously unstable in aqueous environments. Conversely, NHS esters form stable amide bonds and possess a hydrolysis half-life of 4 to 5 hours at pH 7.0 and 0°C, making them suitable for aqueous protein conjugation[3].
By leveraging this kinetic asymmetry, researchers can perform sequential, highly controlled bioconjugations without the risk of stochastic homotypic polymerization—a common failure mode when using homobifunctional linkers.
Comparative Reactivity & Kinetic Profiling
To design a successful bioconjugation workflow, one must understand the causality behind the degradation and aminolysis rates of each functional group. The instability of sulfonyl chlorides often requires them to be modified into more stable activated esters (like succinimidyl esters) for long-term storage or complex aqueous reactions[4]. However, when used as a bifunctional reagent, the sulfonyl chloride is intentionally preserved to act as the "first-pass" rapid conjugation site in an anhydrous environment, reserving the ester for the "second-pass" aqueous protein conjugation.
Table 1: Kinetic and Reactivity Profile of Bifunctional Moieties
| Functional Group | Primary Target | Resulting Bond | Optimal Reaction Environment | Hydrolysis Half-Life (Aqueous) |
| Sulfonyl Chloride | Primary Amines, Alcohols | Sulfonamide, Sulfonate Ester | Anhydrous organic solvent (DMF/DMSO) | Seconds to minutes (Rapidly forms sulfonic acid) |
| NHS Ester | Primary Amines (Lysines) | Amide | Aqueous Buffer (pH 7.2–8.5) | 4–5 hours at pH 7.0 (Drops to 10 min at pH 8.6)[3] |
| PFP Ester | Primary Amines | Amide | Aqueous/Organic mixtures | Highly stable (Used as stable alternative to sulfonyl chlorides)[5] |
Kinetic Competition & Pathway Visualization
When a bifunctional sulfonyl chloride/NHS ester linker is introduced to a system, it faces a kinetic competition between targeted aminolysis (the desired crosslinking) and hydrolytic degradation (the dead-end side reaction).
Caption: Kinetic competition between targeted aminolysis and hydrolytic degradation pathways.
Experimental Protocols: A Self-Validating System
To prevent the premature hydrolysis of the NHS ester while utilizing the hyper-reactive sulfonyl chloride, the bioconjugation must be split into two distinct phases. This methodology is heavily utilized in the synthesis of complex photoactivatable heterobifunctional reagents[6] and late-stage functionalized probes[7].
Phase 1: Anhydrous Sulfonylation of the Small Molecule Payload
Objective: React the sulfonyl chloride terminus with a small molecule amine (e.g., a fluorophore or drug payload) while keeping the NHS ester completely intact.
-
Preparation: Dissolve 1.0 equivalent of the amine-containing payload in strictly anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Causality: Even trace amounts of water will hydrolyze the sulfonyl chloride to a sulfonic acid, rendering it inert[2].
-
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will neutralize the HCl byproduct generated by the sulfonyl chloride reaction without attacking the delicate NHS ester.
-
Linker Addition: Dropwise add 1.1 equivalents of the bifunctional sulfonyl chloride/NHS ester linker. Stir at room temperature for 1–2 hours under a nitrogen atmosphere.
-
In-Process Validation (LC-MS): Pull a 1 µL aliquot and analyze via LC-MS. Self-Validation Check: Confirm the disappearance of the free payload mass and the appearance of the payload-NHS intermediate. Ensure the NHS ester mass has not shifted by -115 Da (which would indicate NHS leaving group hydrolysis).
-
Purification: Purify the intermediate via flash chromatography or preparative HPLC using non-aqueous eluents.
Phase 2: Aqueous Amidation of the Target Protein
Objective: Conjugate the purified, NHS-bearing intermediate to the surface lysines of a target protein.
-
Protein Preparation: Buffer exchange the target protein into 100 mM Phosphate-Buffered Saline (PBS) at pH 7.5–8.0. Causality: Primary amine buffers like Tris or Glycine must be strictly avoided as they will competitively react with the NHS ester[3]. The pH is kept below 8.5 to balance lysine deprotonation (increasing nucleophilicity) against the rapid base-catalyzed hydrolysis of the NHS ester.
-
Conjugation: Dissolve the purified intermediate from Phase 1 in anhydrous DMSO (no more than 5-10% of the final aqueous volume to prevent protein denaturation). Add a 10- to 20-fold molar excess of the intermediate to the protein solution.
-
Incubation: Incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching & Cleanup: Quench the reaction by adding 50 mM Tris buffer (pH 7.5) for 15 minutes to consume any unreacted NHS esters. Remove excess small molecules via size-exclusion chromatography (SEC) or dialysis.
Caption: Sequential bioconjugation workflow utilizing bifunctional sulfonyl chloride NHS ester linkers.
Conclusion
Bifunctional sulfonyl chloride ester building blocks are indispensable tools for modern bioconjugation. By understanding the strict environmental requirements of the sulfonyl chloride moiety and the pH-dependent kinetics of the activated ester, researchers can engineer highly specific, stable bioconjugates. The self-validating two-phase protocol ensures that the inherent instability of these reactive groups is mitigated, yielding high-purity functionalized proteins and ADCs.
References
-
Sulfonyl halide Wikipedia [Link]
-
Preparation and Characterization of a Cleavable Photoactivable Heterobifunctional Fluorescent Reagent J-Stage[Link]
-
Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties PubMed / NIH[Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Angewandte Chemie International Edition[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentafluorophenol and its derivatives [en.highfine.com]
- 6. Preparation and Characterization of a Cleavable Photoactivable Heterobifunctional Fluorescent Reagent [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
[1]
Executive Summary
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (CAS 200575-17-3) is a critical electrophilic intermediate, most notably utilized in the synthesis of PDE5 inhibitors such as Sildenafil (Viagra).[1] Its dual functionality—an aromatic ester and a highly reactive sulfonyl chloride—dictates a strict solubility profile.[2] While soluble in a range of aprotic organic solvents, its high susceptibility to nucleophilic attack (solvolysis) precludes the use of protic solvents like water and alcohols for dissolution.[2] This guide defines the optimal solvent systems, mechanistic stability constraints, and handling protocols to ensure experimental integrity.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate |
| CAS Number | 200575-17-3 |
| Molecular Formula | C₁₀H₁₁ClO₅S |
| Molecular Weight | 278.71 g/mol |
| Physical State | White to off-white solid |
| Storage Condition | Inert atmosphere (N₂/Ar), 2–8°C, Desiccated |
| Main Hazard | Corrosive (Skin Corr.[1] 1B), Moisture Sensitive |
Solubility & Reactivity Landscape[4][8][10][12]
The solubility of this compound is governed by the "like dissolves like" principle, but severely limited by the electrophilicity of the sulfonyl chloride moiety (
Recommended Solvents (Inert & High Solubility)
These solvents are thermodynamically capable of dissolving the aromatic core without triggering solvolysis.[2] They are the standard media for nucleophilic substitution reactions involving this intermediate.[2]
-
Dichloromethane (DCM): The Gold Standard.[2]
-
Tetrahydrofuran (THF) (Anhydrous):
-
Ethyl Acetate (EtOAc):
-
Toluene:
-
Solubility: Moderate (often requires heating, but stable).[2]
-
Rationale: Excellent for azeotropic removal of water if the system was compromised; often used in scale-up process chemistry.
-
Prohibited Solvents (Reactive)
These solvents act as nucleophiles, attacking the sulfur atom and degrading the reagent into sulfonic acids or esters.[2]
Mechanistic Insight: The Solvolysis Trap
Understanding why protic solvents fail is crucial for troubleshooting.[2] The sulfur atom in the sulfonyl chloride group is highly electrophilic.[2][4]
The Pathway:
-
Nucleophilic Attack: A solvent molecule with a lone pair (Oxygen in water/alcohol) attacks the Sulfur atom.[2]
-
Transition State: Formation of a trigonal bipyramidal intermediate.[2]
-
Elimination: Chloride (
) is a good leaving group and is expelled.[2] -
Degradation: The result is a sulfonic acid (if water) or sulfonate ester (if alcohol), rendering the starting material useless for further synthesis.[2]
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for solvent selection based on chemical compatibility.
Figure 1: Decision tree for solvent selection, highlighting the incompatibility of protic solvents due to nucleophilic attack.[1]
Experimental Protocol: Inert Dissolution
Objective: To prepare a stable stock solution of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate for subsequent reaction (e.g., sulfonamide formation).
Safety Pre-check:
-
Ensure fume hood operation (HCl gas risk).[2]
-
Wear chemical resistant gloves (Nitrile/Neoprene) and safety goggles.[2]
-
Glassware must be oven-dried.[1]
Step-by-Step Methodology:
-
Preparation of Inert Environment:
-
Solvent Drying (Critical):
-
Weighing & Transfer:
-
Dissolution:
-
Add the solvent via syringe or cannula under positive inert gas pressure.[2]
-
Swirl or magnetically stir.[2] The solid should dissolve readily in DCM at room temperature.[2]
-
Observation: The solution should be clear to pale yellow.[2] Turbidity or white precipitate often indicates hydrolysis (formation of insoluble sulfonic acid derivatives).[2]
-
-
Usage:
Synthesis Context: Sildenafil Pathway[8][11][13]
In the commercial synthesis of Sildenafil, this compound is a key intermediate.[2] The solubility logic described above is directly applied when coupling with 1-methylpiperazine .
Reaction Workflow Visualization
Figure 2: The role of solvent in the conversion of the sulfonyl chloride to the sulfonamide intermediate.[1]
References
-
PubChem. (n.d.).[2][5][6] Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]
-
Dunn, P. J. (2005).[2] Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development. (Contextualizes the use of sulfonyl chlorides in Sildenafil synthesis).
- Organic Syntheses. (n.d.). General procedures for handling sulfonyl chlorides. (Standard operating procedures for moisture-sensitive acid chlorides).
Sources
- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 2. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 62140-67-4: Methyl 5-(ethylsulfonyl)-2-methoxybenzoate [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | C9H9ClO5S | CID 11380071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (C10H11ClO5S) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's In-Depth Guide to the Safe Handling of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency response procedures for Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (CAS No. 200575-17-3). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes regulatory data with practical, field-proven insights to ensure the safety of laboratory personnel. The core principle of this guide is to explain the causality behind safety protocols, empowering researchers to make informed decisions based on the chemical's inherent reactivity.
Hazard Profile: Understanding the "Why"
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a reactive sulfonyl chloride. Its primary hazards stem directly from the electrophilic nature of the sulfonyl chloride moiety (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, particularly by water.
Core Reactivity: The most critical safety consideration is its violent reaction with water.[1][2] This is not a simple dissolution; it is a rapid, exothermic hydrolysis reaction that produces hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the fundamental reason for the compound's severe corrosive properties. Any contact with moisture, whether in the air, on skin, or in the eyes, will generate corrosive acids directly on the tissue surface.
GHS Hazard Classification at a Glance
The hazard classification for this compound and its close structural analogs is severe. The primary threats are corrosive damage upon contact and its violent reaction with water.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] | Danger |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[1][2][3] | Danger |
| Hazards not otherwise classified | - | Reacts violently with water, liberating toxic gas (HCl).[1][2] | - |
Note: This classification is based on data from closely related compounds and the known reactivity of the sulfonyl chloride functional group.
The Hierarchy of Controls: A Proactive Safety Workflow
Effective laboratory safety is not merely about wearing personal protective equipment (PPE); it's a systematic approach to minimizing risk at every level. The hierarchy of controls prioritizes strategies that are inherently safer and more effective.
Caption: The Hierarchy of Controls prioritizes safer systems over procedural reliance.
Engineering Controls: Your Primary Defense
Certified Chemical Fume Hood: All handling of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains potentially harmful dust, prevents inhalation, and provides a contained space should an unexpected reaction (e.g., with atmospheric moisture) occur. Ensure the sash is at the lowest practical height.
Eyewash Stations and Safety Showers: These must be located in immediate proximity to the work area.[1] Their location must be unobstructed and clearly marked.
Administrative Controls: Standard Operating Procedures (SOPs)
A detailed, written SOP for any process involving this chemical is essential. The SOP should include:
-
A step-by-step description of the procedure.
-
Quantities of all chemicals to be used.
-
A specific list of required PPE.
-
Emergency shutdown and response procedures.
-
Waste disposal instructions.
All personnel must be trained on the SOP and the specific hazards of this chemical before beginning work.
Personal Protective Equipment (PPE): The Final Barrier
PPE selection must be deliberate and based on the corrosive and water-reactive nature of the compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles AND a face shield. | Goggles protect against dust and splashes. A face shield provides an additional layer of protection for the entire face from energetic reactions or splashes.[1][4] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Check the manufacturer's compatibility chart. Immediately remove and replace gloves if contamination is suspected. |
| Skin/Body Protection | Flame-retardant laboratory coat with tight-fitting cuffs. | Provides a barrier against incidental contact. Ensure the coat is fully buttoned. For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | Not typically required if work is conducted in a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges for acid gases and particulates is necessary.[1] |
Step-by-Step Protocols for Laboratory Use
Protocol for Storage and Inspection
-
Verify Integrity: Upon receipt, inspect the container for any signs of damage or loose seals.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[1] The area should be separate from bases, strong oxidizing agents, and any sources of water.[1]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation from ambient moisture.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.
Protocol for Weighing and Transfer
-
Prepare Workspace: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.
-
Don PPE: Put on all required PPE (face shield, goggles, lab coat, double gloves) before opening the container.
-
Minimize Air Exposure: Open the container inside the fume hood. Quickly weigh the desired amount of the solid into a dry container. Avoid creating dust.
-
Seal Promptly: Tightly reseal the main container immediately after dispensing to minimize its exposure to atmospheric moisture.
-
Clean Up: Carefully decontaminate the spatula and weighing area using a dry cloth or paper towel, followed by a solvent rinse (e.g., acetone), ensuring all waste is disposed of as hazardous material.
Emergency Response: A Logical Workflow
In the event of an emergency, a clear and logical response is critical. All personnel should be trained on these procedures.
Caption: Logical workflow for initial emergency response actions.
Detailed Emergency Protocols
-
In Case of Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][2][5] Seek immediate medical attention. The speed of response is critical to minimizing tissue damage.
-
In Case of Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][2][6] Remove contact lenses if it is safe to do so.[1][7] Seek immediate medical attention. Delay can result in permanent eye damage.
-
In Case of Inhalation: Move the affected person to fresh air at once.[1][5][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[1][5] Keep the person warm and at rest.[5][9] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[1] Ingestion of a corrosive material can cause severe damage to the esophagus and stomach; vomiting can worsen this damage.[1] Seek immediate medical attention.
-
In Case of a Spill: Evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible). Do not use water on the spill.[1] Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully sweep up the material into a designated, labeled hazardous waste container.
Toxicological Rationale and First Aid
The toxicological effects of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate are primarily due to its corrosive nature.[1][2] It is not currently listed as a carcinogen or mutagen, but its acute effects are severe.[1]
-
Dermal/Ocular: The chemical reacts with moisture on the skin and in the eyes to form hydrochloric acid and sulfonic acid, causing severe chemical burns and potentially irreversible eye damage.[1][10] This is why immediate and extensive flushing with water is the only effective first aid—to dilute and wash away the reacting chemical and the acid byproducts.
-
Inhalation: Inhaling the dust can cause severe irritation and chemical burns to the respiratory tract for the same reason.[8] Symptoms can include coughing, shortness of breath, and pulmonary edema in severe cases.[11] Moving to fresh air removes the person from the source of exposure.[6][7]
-
Ingestion: If swallowed, the compound will cause severe burns to the mouth, throat, and stomach.[1][12] The instruction to not induce vomiting is critical to prevent re-exposure of the esophagus to the corrosive material.[12]
By understanding the chemical principles that drive the hazards of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, researchers can implement controls and procedures that are not just compliant, but intelligently safe.
References
-
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955. PubChem, National Center for Biotechnology Information.[Link]
-
First Aid Procedures for Chemical Hazards | NIOSH. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention.[Link]
-
Material Safety Data Sheet. (2011, June 1). *acc.af]([Link])
-
First Aid: Chemical Exposure. University of Rochester Medical Center.[Link]
-
First Aid Procedures For Chemical Hazards. (2022, January 31). Workplace Material Handling & Safety.[Link]
-
Do you know first-aid for injuries caused by chemicals? Japan Advanced Institute of Science and Technology.[Link]
-
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (C10H11ClO5S). PubChemLite.[Link]
-
Potassium Hydroxide 45% ULC - SAFETY DATA SHEET. (2021, May 3). Univar Solutions.[Link]
-
Safety Data Sheet POTASSIUM HYDROGEN PHTHALATE. ChemSupply Australia.[Link]
-
Safety Data Sheet: Potassium hydroxide. Carl ROTH.[Link]
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- 4. carlroth.com [carlroth.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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- 7. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
- 8. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 9. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bostick-sullivan.com [bostick-sullivan.com]
- 12. accomn.com [accomn.com]
The Strategic Role of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate in PDE5 Inhibitor Synthesis: Nomenclature, Mechanistic Pathways, and Protocol Standardization
Executive Summary
In the landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors—most notably Sildenafil—relies heavily on highly regioselective intermediates. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate serves as a linchpin compound in this synthetic cascade. This technical whitepaper provides an in-depth analysis of the compound’s chemical taxonomy (synonyms), the causality behind its mechanistic pathways, and standardized, self-validating experimental protocols for its synthesis and downstream application.
Chemical Identity & Nomenclature Taxonomy
In pharmaceutical patent literature and chemical databases, a single intermediate is often referred to by multiple names depending on the nomenclature rules applied (e.g., IUPAC vs. CAS index names). Understanding these synonyms is critical for researchers conducting prior art searches or sourcing raw materials.
-
IUPAC Name: Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
-
InChIKey: WEMPSVOPLDKKRH-UHFFFAOYSA-N
-
Molecular Formula: C₁₀H₁₁ClO₅S
-
Molecular Weight: 278.71 g/mol
Comprehensive List of Synonyms
The following synonyms are frequently encountered in literature, driven by different functional group prioritizations:
-
2-Ethoxy-5-(chlorosulfonyl)benzoic acid methyl ester: Commonly used in process chemistry literature, emphasizing the benzoic acid root while denoting the esterification state at the end.
-
5-Chlorosulfonyl-2-ethoxybenzoic acid methyl ester: Frequently found in early patent filings (e.g., ), prioritizing the sulfonyl chloride functional group numerically.
-
Benzoic acid, 5-(chlorosulfonyl)-2-ethoxy-, methyl ester: The strict CAS (Chemical Abstracts Service) index name format, which always lists the parent ring structure first.
-
Methyl 2-ethoxy-5-chlorosulfonylbenzoate: A streamlined variation often used by commercial chemical suppliers.
Mechanistic Causality: The Chlorosulfonation Pathway
The synthesis of this intermediate involves the electrophilic aromatic substitution (EAS) of methyl 2-ethoxybenzoate. The choice of starting material and reagents is dictated by strict chemical causality.
Why Use the Methyl Ester?
Direct chlorosulfonation of 2-ethoxybenzoic acid (the free acid) is highly problematic. The carboxylic acid group can react with chlorosulfonic acid to form an acid chloride, leading to unwanted Friedel-Crafts acylation side reactions or inter-molecular condensation. By masking the carboxylic acid as a methyl ester , the functional group is protected, and the electron density of the aromatic ring is modulated to favor a clean EAS.
Regioselectivity Logic
The substitution occurs almost exclusively at the C5 position due to a synergistic "push-pull" directing effect:
-
The Ethoxy Group (-OEt): Acts as a strong activating group via the +M (mesomeric) effect of the oxygen lone pairs. It is an ortho/para director. The ortho position (C3) is sterically hindered by the adjacent ester group, leaving the para position (C5) as the primary target.
-
The Ester Group (-COOMe): Acts as a deactivating group via -M and -I (inductive) effects. It is a meta director. The position meta to the ester group is exactly the C5 position.
Caption: Regioselectivity logic for electrophilic aromatic substitution at the C5 position.
Experimental Protocol: A Self-Validating System
The following protocol outlines the synthesis of methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, adapted from standard industrial processes. This protocol is designed as a self-validating system, meaning in-process checks are embedded to verify success before proceeding.
Step 1: Chlorosulfonation
Reagents:
-
Methyl 2-ethoxybenzoate: 1.0 equivalent (eq)
-
Chlorosulfonic acid (
): 4.0 eq -
Thionyl chloride (
): 1.0 eq
Causality of Reagent Ratios:
While only 2.0 eq of
Procedure:
-
Cool chlorosulfonic acid (4.0 eq) in a dry, multi-neck round-bottom flask to 0–5 °C under a nitrogen atmosphere.
-
Add methyl 2-ethoxybenzoate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 20 °C to prevent exothermic degradation.
-
Stir the mixture at room temperature for 18 hours.
-
Add thionyl chloride (1.0 eq) dropwise. Stir for an additional 2 hours.
-
In-Process Validation: Quench a 0.1 mL aliquot into 1 mL of ice water, extract with dichloromethane (DCM), and analyze via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the starting material (
) and the presence of a single lower-running spot ( ) validates reaction completion. -
Carefully pour the bulk reaction mixture over crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with DCM (3x). Wash the combined organic layers with cold water and brine, dry over anhydrous
, and concentrate under reduced pressure to yield the title compound as a viscous oil or low-melting solid.
Downstream Application: Sulfonamide Formation
The isolated methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is immediately subjected to N-sulfonylation with 1-methylpiperazine. This step forms the critical sulfonamide linkage required for PDE5 target binding.
Caption: Workflow for the synthesis of the sulfonamide intermediate from 2-ethoxybenzoic acid.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics for the synthesis of the intermediate and its immediate downstream product, based on optimized industrial parameters.
| Synthetic Step | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Expected Purity (HPLC) |
| Esterification | MeOH, | 65 (Reflux) | 24 - 70 | 92 - 95% | > 98.0% |
| Chlorosulfonation | 0 to 25 | 18 - 20 | 85 - 88% | > 95.0% | |
| N-Sulfonylation | 1-Methylpiperazine, | 10 to 20 | 2 - 4 | 90 - 94% | > 99.0% |
Note: Yields are highly dependent on strict temperature control during the chlorosulfonation quench to prevent hydrolysis back to the sulfonic acid.
References
- European Patent Office. (1992). EP0463756A1 - Pyrazolopyrimidinone antianginal agents.
- European Patent Office. (1999). EP0812845B1 - Process for preparing sildenafil.
- World Intellectual Property Organization. (1998). WO1998049166A1 - Process for the preparation of sildenafil.
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate: Physicochemical Profiling and Mechanistic Workflows in PDE5 Inhibitor Synthesis
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently encounter active pharmaceutical ingredient (API) pathways that hinge on the precise synthesis of highly reactive intermediates. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is one such critical building block. Primarily recognized for its indispensable role in the synthesis of Sildenafil (the first-in-class PDE5 inhibitor), this sulfonyl chloride derivative acts as the primary electrophilic anchor for subsequent piperazine amidation[1].
This whitepaper provides an authoritative, in-depth technical analysis of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate. We will deconstruct its physicochemical properties, explore the causality behind its regioselective synthesis, and provide field-validated, self-monitoring protocols for its application in drug development.
Physicochemical Profiling & Quantitative Data
Understanding the exact mass and structural properties of this intermediate is critical for downstream mass spectrometry (LC-MS) tracking and stoichiometric calculations. The compound features a benzene core functionalized with a methyl ester, an ethoxy ether, and a highly reactive chlorosulfonyl group.
| Parameter | Value |
| IUPAC Name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate |
| Molecular Formula | C10H11ClO5S[2] |
| Molecular Weight | 278.70 g/mol [2] |
| Monoisotopic Mass | 278.0016 Da[3] |
| Electrophilic Center | S(VI) of the chlorosulfonyl group |
| Structural Directing Groups | C1-Methyl ester (-M), C2-Ethoxy (+M) |
Mechanistic Causality: Regioselective Chlorosulfonation
The synthesis of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate relies on the electrophilic aromatic substitution (EAS) of Methyl 2-ethoxybenzoate. The success of this reaction is entirely dependent on the synergistic directing effects of the existing substituents.
The Causality of Regioselectivity: Why does the sulfonyl group exclusively attack the 5-position?
-
Electronic Activation: The ethoxy group at C2 is a strong electron-donating group via resonance (+M effect), which activates the ring and directs incoming electrophiles to the ortho and para positions.
-
Electronic Deactivation: Conversely, the methyl ester at C1 is an electron-withdrawing group (-M effect), which deactivates the ring and directs to the meta position.
-
Synergistic Reinforcement: Position 5 is uniquely activated because it is simultaneously para to the ethoxy group and meta to the ester group.
-
Steric Hindrance: While position 3 is also ortho to the ethoxy group, it is sterically heavily hindered by being sandwiched between the ester and the ethoxy moieties. Consequently, the chlorosulfonyl cation (
) selectively and cleanly attacks C5[4].
Application in Drug Development: The Sildenafil Pathway
In the development of Sildenafil, Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate serves as the bridge between the simple benzoate starting material and the complex sulfonamide-pyrazole API[5]. The logical progression of this synthesis is mapped below.
Fig 1: Synthetic workflow from Methyl 2-ethoxybenzoate to Sildenafil via chlorosulfonylation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic rationales for reagent choices.
Protocol 1: Regioselective Chlorosulfonation
Objective: Synthesize Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
Causality of Reagents: Chlorosulfonation is an equilibrium reaction that initially produces a sulfonic acid byproduct. The deliberate addition of thionyl chloride (
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-purged jacketed reactor with Methyl 2-ethoxybenzoate (1.0 eq) and anhydrous dichloromethane (DCM) (5 volumes). Cool the mixture to 0–5 °C.
-
Activation: Add Thionyl chloride (1.2 eq) dropwise over 15 minutes.
-
Electrophilic Addition: Slowly add Chlorosulfonic acid (4.0 eq) over 1 hour, strictly maintaining the internal temperature below 10 °C. Caution: Highly exothermic reaction with copious HCl gas evolution.
-
Maturation: Warm the reactor to ambient temperature (20–25 °C) and stir for 12 hours.
-
In-Process Control (IPC): The cessation of HCl gas evolution serves as a macroscopic indicator of completion. For chemical validation, quench a 0.1 mL aliquot in 1 mL of methanol. Analyze via TLC (Hexane:EtOAc 8:2); the sulfonyl chloride converts in situ to a methyl sulfonate ester, which should show complete consumption of the starting material.
-
Workup: Quench the reaction mixture carefully over crushed ice to hydrolyze excess reagents. Extract the aqueous phase with DCM, wash the combined organic layers with cold brine, dry over anhydrous
, and concentrate under reduced pressure to yield the product as a white to pale yellow solid.
Protocol 2: Nucleophilic Amidation with N-Methylpiperazine
Objective: Couple the sulfonyl chloride intermediate to form the Sildenafil sulfonamide precursor[1]. Causality of Reagents: This step utilizes a stoichiometric excess (2.1 eq) of N-methylpiperazine. The first equivalent acts as the nucleophile attacking the S(VI) center. The second equivalent acts as an in situ acid scavenger, neutralizing the HCl generated during the substitution. This prevents the protonation of the unreacted nucleophile, which would otherwise stall the reaction[6].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (1.0 eq) in acetone (3 volumes) and cool to 5–10 °C.
-
Coupling: Add N-methylpiperazine (2.1 eq) dropwise over 30 minutes. Maintain temperature below 15 °C to prevent side reactions.
-
Maturation: Stir the resulting suspension for 2 hours at ambient temperature.
-
IPC Validation: Monitor via LC-MS. The target mass for the sulfonamide product should reflect the displacement of the chlorine atom by the piperazine ring.
-
Isolation: Filter the precipitated N-methylpiperazine hydrochloride salts. Wash the filter cake with cold acetone. Concentrate the filtrate under reduced pressure to yield the pure sulfonamide intermediate, ready for subsequent pyrazole coupling[5].
References
-
[1] EP2024369A2 - Novel process for the preparation of sildenafil citrate. Google Patents.
-
[4] DE69723846T2 - Process for the preparation of sildenafil. Google Patents.
-
[3] Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate (C10H11ClO5S). PubChemLite / University of Luxembourg.[Link]
-
[2] CAS RN 1171630-97-9 | Fisher Scientific. Fisher Scientific. [Link]
-
[6] EP2024369A2 - Novel process for the preparation of sildenafil citrate. Google Patents.
-
[5] WO2001022918A2 - Method of preparation of sildenafil. Google Patents.
Sources
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- 2. CAS RN 1171630-97-9 | Fisher Scientific [fishersci.fi]
- 3. PubChemLite - Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate (C10H11ClO5S) [pubchemlite.lcsb.uni.lu]
- 4. DE69723846T2 - Process for the preparation of sildenafil - Google Patents [patents.google.com]
- 5. WO2001022918A2 - Method of preparation of sildenafil - Google Patents [patents.google.com]
- 6. EP2024369A2 - Novel process for the preparation of sildenafil citrate - Google Patents [patents.google.com]
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate in Medicinal Chemistry: A Technical Guide to PDE5 Inhibitor Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the rational design and scalable synthesis of active pharmaceutical ingredients (APIs) rely heavily on highly reactive, yet stable, intermediate building blocks. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a paramount example of such an intermediate. It serves as the critical electrophilic linchpin in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra)[1][2].
This whitepaper provides an in-depth technical analysis of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate. As a Senior Application Scientist, I will dissect the causality behind its selection over the free carboxylic acid analog, detail the self-validating experimental protocols required for its utilization, and map the precise mechanistic workflow that transforms this precursor into a blockbuster therapeutic agent[3][4].
Chemical Profile & Mechanistic Rationale
The Role of the Sulfonyl Chloride Moiety
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate features a highly electrophilic sulfonyl chloride group positioned para to an ethoxy directing group. In the synthesis of Sildenafil, this moiety is responsible for forming a robust sulfonamide linkage via nucleophilic attack by 1-methylpiperazine[1][3]. The sulfonyl chloride acts as a hard electrophile, ensuring rapid and complete conversion when reacted with secondary amines.
The "Ester Advantage": Causality in Synthetic Design
Originally, the synthesis of Sildenafil utilized 2-ethoxybenzoic acid directly, subjecting it to chlorosulfonation[4][5]. However, direct chlorosulfonation of the free acid presents significant thermodynamic and kinetic challenges:
-
Competitive Side Reactions: The free carboxylic acid can react with the chlorosulfonating agent to form mixed anhydrides or acid chlorides, leading to a complex impurity profile.
-
Solubility & Workup: The resulting 5-chlorosulfonyl-2-ethoxybenzoic acid is highly polar and difficult to isolate from the aqueous acidic quench without significant hydrolytic degradation.
By masking the carboxylic acid as a methyl ester (forming Methyl 2-ethoxybenzoate prior to chlorosulfonation), chemists effectively deactivate the carboxylate toward unwanted nucleophilic attacks[3]. The ester is highly soluble in organic extraction solvents (like dichloromethane), allowing for a clean, biphasic workup that preserves the moisture-sensitive sulfonyl chloride[6].
Caption: Electrophilic aromatic substitution mechanism for the chlorosulfonation of the benzoate ester.
Quantitative Data: Ester Route vs. Direct Acid Route
The transition from the direct acid route to the methyl ester route drastically improved the industrial scalability of Sildenafil. The table below summarizes the quantitative advantages of utilizing the methyl ester intermediate[3][4][6].
| Parameter | Direct Acid Route (Legacy) | Methyl Ester Route (Optimized) | Mechanistic Causality for Variance |
| Chlorosulfonation Yield | ~70 - 75% | >89% | Esterification prevents mixed anhydride formation. |
| Intermediate Purity | ~92% (HPLC) | >99% (HPLC) | Ester allows clean organic extraction; avoids aqueous trapping. |
| Hydrolytic Stability | Low (t1/2 < 2 hrs in H2O) | High (Stable in cold aqueous suspension) | Hydrophobicity of the ester repels water from the sulfonyl chloride. |
| Purification Method | Complex Recrystallization | Direct Precipitation | High purity of the crude ester eliminates the need for recrystallization. |
Synthetic Workflow & Experimental Protocols
The transformation of Methyl 2-ethoxybenzoate into Sildenafil is a multi-stage process. Every step must be treated as a self-validating system, where thermodynamic control and stoichiometric precision ensure clinical-grade purity[4].
Caption: Synthetic workflow from Methyl 2-ethoxybenzoate to Sildenafil via the sulfonyl chloride intermediate.
Protocol 1: Synthesis of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Objective: Introduce the sulfonyl chloride group while maintaining the integrity of the ester.
-
Reagent Preparation: Cool chlorosulfonic acid (4.5 molar equivalents) in a reactor to 0°C under an inert nitrogen atmosphere.
-
Addition: Add Methyl 2-ethoxybenzoate dropwise over 30 minutes.
-
Causality: The electrophilic aromatic substitution is highly exothermic. Maintaining the internal temperature strictly below 22–25°C prevents poly-sulfonation and thermal cleavage of the ethoxy ether[6].
-
-
Reaction: Stir at room temperature for 18 hours.
-
Thionyl Chloride Treatment: Add thionyl chloride (1.0 molar equivalent) and stir for 6 hours.
-
Quench & Isolate: Pour the mixture over crushed ice. Extract with dichloromethane, wash with aqueous sodium bicarbonate, dry over sodium sulfate, and evaporate to yield the product as a viscous oil or crystalline solid.
Protocol 2: N-Sulfonylation with 1-Methylpiperazine
Objective: Form the sulfonamide linkage.
-
Suspension: Suspend Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate in water at 10°C.
-
Amine Addition: Add 1-methylpiperazine (2.3 molar equivalents) dropwise.
-
Causality: 1.0 equivalent acts as the nucleophile, while the remaining 1.3 equivalents act as an acid scavenger to neutralize the generated HCl. Using excess amine prevents the protonation of the piperazine product, which would stall the reaction[3].
-
-
Temperature Control: Maintain the reaction below 20°C.
-
Causality: Elevated temperatures in an aqueous environment will cause the unreacted sulfonyl chloride to hydrolyze into sulfonic acid, destroying the starting material[3].
-
-
Validation: Monitor via TLC (DCM:MeOH 9:1). Upon completion, extract the Methyl 5-(4-methylpiperazin-1-ylsulfonyl)-2-ethoxybenzoate using ethyl acetate.
Protocol 3: Ester Hydrolysis (Saponification)
Objective: Unmask the carboxylic acid for downstream amide coupling.
-
Saponification: Dissolve the ester from Protocol 2 in a 10% aqueous NaOH solution. Stir at 50°C for 2 hours.
-
Acidification: Cool to room temperature and carefully adjust the pH to 5.0 using 2M HCl.
-
Causality: The product, 5-(4-methylpiperazin-1-ylsulfonyl)-2-ethoxybenzoic acid, is a zwitterion. Adjusting the pH to its isoelectric point ensures maximum precipitation and facile filtration[1].
-
Protocol 4: Coupling and Pyrimidinone Cyclization (Sildenafil Formation)
Objective: Construct the final API architecture.
-
Amide Coupling: React the free acid with 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide using N,N′-carbonyldiimidazole (CDI) as the coupling agent in ethyl acetate[1][7].
-
Cyclization: Isolate the resulting bis-amide and dissolve in t-butanol. Add potassium t-butoxide and heat to reflux.
-
Final Validation: Neutralize, extract, and crystallize Sildenafil base. Purity is confirmed via HPLC (>99.5% required for clinical standard)[4].
Conclusion
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a masterclass in protective group strategy and electrophilic design within medicinal chemistry. By utilizing the methyl ester rather than the free acid, chemists bypass the thermodynamic pitfalls of aqueous sulfonyl chloride handling, enabling the highly efficient, multi-kilogram scale synthesis of PDE5 inhibitors. The self-validating protocols outlined above ensure that the cascade from electrophilic aromatic substitution to final heterocyclic cyclization proceeds with the precision required for modern pharmaceutical manufacturing.
References
1.[1] Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. NIH / PMC. URL: 2.[5] DE69723846T2 - Process for the preparation of sildenafil. Google Patents. URL: 3.[7] EP2024369A2 - Novel process for the preparation of sildenafil citrate. Google Patents. URL: 4.[6] Process for preparing sildenafil - European Patent Office - EP 0812845 B1. Googleapis.com. URL: 5.[3] EP0812845B1 - Process for preparing sildenafil. Google Patents. URL: 6.[2] US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof. Google Patents. URL: 7.[9] US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof. Google Patents. URL: 8.[4] EP0812845B1 - Process for preparing sildenafil. Google Patents. URL: 9.[8] Process for preparing sildenafil - European Patent Office - EP 0812845 B1. Googleapis.com. URL:
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]
- 3. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]
- 4. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]
- 5. DE69723846T2 - Process for the preparation of sildenafil - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2024369A2 - Novel process for the preparation of sildenafil citrate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Chlorosulfonation of Methyl 2-Ethoxybenzoate
This Application Note is structured to provide a rigorous, field-validated protocol for the chlorosulfonation of methyl 2-ethoxybenzoate. This transformation is a critical step in the synthesis of pharmaceutical intermediates, most notably for Sildenafil (Viagra) and related PDE5 inhibitors.
Executive Summary & Strategic Context
The chlorosulfonation of methyl 2-ethoxybenzoate (1) to yield methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (2) is a classic Electrophilic Aromatic Substitution (
While many academic sources describe the chlorosulfonation of the corresponding benzoic acid, using the methyl ester offers distinct process advantages:
-
Solubility: The ester often exhibits better solubility profiles in organic workups.
-
Protection: The ester group prevents competitive side reactions at the carboxylic acid moiety during subsequent amidation steps if the sequence is altered.
Key Mechanistic Insight: The reaction is governed by the directing effects of the substituents. The ethoxy group (-OEt) at position 2 is a strong ortho/para activator.[1] The ester group (-COOMe) at position 1 is a meta deactivator.
-
Position 3: Sterically crowded (sandwiched between -OEt and -COOMe).
-
Position 5: Para to the activating -OEt group and meta to the ester. This is the electronically and sterically favored site for substitution.
Reaction Scheme & Logic Flow
The following diagram illustrates the reaction pathway, including the critical intermediate stage where thionyl chloride (
Figure 1: Reaction logic flow for the chlorosulfonation process. Thionyl chloride is used to ensure complete conversion of the sulfonic acid intermediate.[1]
Detailed Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[3][4][5] | Role | Hazards |
| Methyl 2-ethoxybenzoate | 1.0 | Substrate | Irritant |
| Chlorosulfonic Acid ( | 4.0 - 5.0 | Reagent & Solvent | Corrosive, Water Reactive |
| Thionyl Chloride ( | 1.0 - 1.5 | Chlorinating Agent | Corrosive, Toxic Gas |
| Dichloromethane (DCM) | Solvent | Extraction (Workup) | Volatile |
| Crushed Ice | Excess | Quenching | N/A |
Equipment:
-
3-neck round bottom flask (dried in oven).
-
Mechanical stirrer (magnetic stirring may fail due to viscosity).
-
Addition funnel with pressure-equalizing arm.
-
Gas scrubber (
trap) for and fumes. -
Internal thermometer.
Step-by-Step Methodology
Phase 1: Controlled Addition (The Exotherm)
-
Setup: Charge the reaction vessel with Chlorosulfonic Acid (4.0 equiv) . Cool the system to 0–5°C using an ice/salt bath. Ensure the gas scrubber is active.
-
Addition: Load Methyl 2-ethoxybenzoate (1.0 equiv) into the addition funnel.
-
Critical: Add the ester dropwise to the acid. Do not reverse this order. The reaction is highly exothermic.
-
Maintain internal temperature < 10°C throughout addition.
-
-
Equilibration: Once addition is complete, stir at 0–5°C for 30 minutes.
Phase 2: Reaction & Conversion
-
Ramp: Remove the ice bath and allow the mixture to warm to room temperature.
-
Heating: Gently heat the mixture to 45–50°C .
-
Note: If using Thionyl Chloride (
), add it dropwise at this stage (after the mixture reaches ~20°C) to convert any equilibrium sulfonic acid ( ) to the chloride ( ).
-
-
Duration: Stir at 45°C for 2–3 hours . Monitor reaction progress (TLC or HPLC).
-
Endpoint: Disappearance of starting material.
-
Phase 3: Quenching & Isolation (The Hazard Zone)
-
Preparation: Prepare a large beaker with crushed ice (approx. 5x the volume of the reaction mixture).
-
Quench: Cool the reaction mixture back to < 20°C. Slowly pour the reaction mass onto the crushed ice with vigorous stirring.
-
Safety Alert: This releases massive amounts of
gas. Perform only in a fume hood. -
Chemistry Alert: Keep the quench temperature < 10°C by adding more ice. High temperatures during quenching hydrolyze the sulfonyl chloride back to the sulfonic acid (water soluble = yield loss).
-
-
Isolation:
-
Method A (Precipitation): If the product forms a solid, filter immediately, wash with cold water (to remove residual acid), and dry under vacuum.
-
Method B (Extraction): If the product is oily or gummy, extract the aqueous quench mixture with Dichloromethane (DCM) (x3). Wash organic layers with cold brine, dry over
, and concentrate.
-
Process Parameters & Optimization Data
The following table summarizes the impact of critical variables on yield and purity, based on process optimization studies (e.g., Dunn et al., Pfizer).
| Parameter | Recommended Range | Impact of Deviation |
| Reaction Temp | 45°C - 50°C | >60°C: Decomposition / Desulfonation.<20°C: Incomplete conversion. |
| 4.0 - 5.0 Equiv | <3.0 eq: Mixture becomes too viscous; poor stirring.>6.0 eq: Wasteful, harder quench. | |
| Quench Temp | < 10°C | >20°C: Rapid hydrolysis of |
| Thionyl Chloride | 1.0 Equiv (Optional) | Increases yield by ~5-10% by scavenging trace water and converting sulfonic acid byproducts. |
Analytical Characterization
Confirm the product identity using the following markers:
-
Appearance: White to off-white solid (mp ~98-100°C).
-
1H NMR (CDCl3, 400 MHz):
-
8.3–8.5 (d, 1H, Ar-H ortho to
, position 6). - 8.0–8.1 (dd, 1H, Ar-H, position 4).
- 7.1 (d, 1H, Ar-H ortho to OEt, position 3).
-
4.2 (q, 2H,
). -
3.9 (s, 3H,
).
-
8.3–8.5 (d, 1H, Ar-H ortho to
-
IR Spectroscopy: Characteristic sulfonyl chloride bands at 1370 cm⁻¹ (
asym) and 1170 cm⁻¹ ( sym) .
Process Safety & Troubleshooting
Hazard: Chlorosulfonic Acid ( )[3]
-
Water Reactivity: Reacts explosively with water.[6] Ensure all glassware is oven-dried.
-
Inhalation: Releases
and fumes. Use a full-face shield and work in a high-flow fume hood. -
First Aid: In case of skin contact, wipe off excess acid with a dry cloth before rinsing with copious water (rinsing immediately can cause thermal burns from the heat of hydration).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench.[3][7] | Ensure quench is done on ice , not water. Keep temp < 5°C. |
| Sticky Gum Product | Incomplete crystallization. | Dissolve gum in DCM, wash with water, and recrystallize from hexane/ethyl acetate. |
| Starting Material Remains | Temperature too low. | Increase reaction temp to 50°C or add 1.0 eq Thionyl Chloride. |
References
-
Dunn, P. J., et al. (2005). "Synthesis of Commercial Phosphodiesterase(V) Inhibitors." Organic Process Research & Development, 9(1), 88–97.
-
Source:
-
-
Pfizer Inc. (1993). "Pyrazolopyrimidinone antianginal agents." U.S.
-
Source:
-
-
Wang, Y., et al. (2016). "Method for preparing 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid.
-
Source:
-
-
Fisher Scientific. (2021).
-
Source:
-
Sources
- 1. scispace.com [scispace.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
Application Note: Procedure for Sulfonamide Formation with Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Executive Summary
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (CAS 86229-53-0) is a highly versatile electrophilic building block used extensively in medicinal chemistry. Its most prominent application is serving as a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil and its analogs[1]. This application note provides a field-proven, highly optimized protocol for the sulfonylation of amines using this specific sulfonyl chloride. Designed for research scientists and drug development professionals, this guide emphasizes mechanistic causality, reaction self-validation, and high-yield recovery.
Mechanistic Rationale & Scientific Principles
The formation of a sulfonamide linkage from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism at the hexavalent sulfur atom[2].
-
Nucleophilic Attack & Leaving Group: The primary or secondary amine attacks the electrophilic sulfur center, leading to the expulsion of the chloride leaving group.
-
The Role of the Base (Causality): This displacement generates one molar equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the unreacted amine, forming an unreactive hydrochloride salt and stalling the reaction at a maximum of 50% conversion. To prevent this, a non-nucleophilic organic base—typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—is introduced in a 1.5 to 2.0 molar excess[2].
-
Solvent Selection: Anhydrous aprotic solvents (e.g., Dichloromethane or Tetrahydrofuran) are strictly required. Sulfonyl chlorides are highly susceptible to competitive hydrolysis in the presence of moisture, which degrades the starting material into the corresponding, unreactive sulfonic acid[3].
Workflow for the synthesis of sulfonamides from Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
Experimental Protocol: Synthesis of Methyl 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate
This specific protocol details the condensation of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate with 1-methylpiperazine, a direct precursor step in the synthesis of sildenafil analogs[1].
Materials & Reagents
-
Electrophile: Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (1.0 eq, 10.0 mmol, 2.78 g)
-
Nucleophile: 1-Methylpiperazine (1.1 eq, 11.0 mmol, 1.10 g)
-
Base: Triethylamine (TEA) (1.5 eq, 15.0 mmol, 1.52 g / 2.1 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (30 mL)
-
Work-up Reagents: Saturated aqueous NaHCO₃, Brine (saturated NaCl), Anhydrous Na₂SO₄.
Step-by-Step Methodology
-
Preparation & Inert Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Ar) to eliminate atmospheric moisture.
-
Dissolution: Dissolve Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (2.78 g) in 20 mL of anhydrous DCM.
-
Thermal Control (Causality): Submerge the reaction flask in an ice-water bath to cool the mixture to exactly 0 °C. Reasoning: Sulfonamide formation is highly exothermic. Cooling the system prevents localized heating that accelerates the competitive hydrolysis of the sulfonyl chloride[3].
-
Base Addition: Inject TEA (2.1 mL) into the stirring solution in one portion.
-
Controlled Amine Addition: Dissolve 1-methylpiperazine (1.10 g) in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over 15–20 minutes. Reasoning: Dropwise addition ensures the amine remains the limiting reagent locally, preventing uncontrolled exotherms and limiting the formation of bis-sulfonylation byproducts (if primary amines are used).
-
Reaction Maturation & Self-Validation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of DCM/MeOH (9:1). The starting sulfonyl chloride is UV-active and will migrate faster (higher Rf) than the highly polar, basic sulfonamide product.
-
-
Quenching: Once TLC confirms the complete consumption of the sulfonyl chloride, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Aqueous Work-up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine the organic layers. Reasoning: The basic aqueous wash effectively neutralizes and removes the TEA-HCl salt byproduct and any unreacted 1-methylpiperazine.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL) to strip residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude sulfonamide is typically obtained in >90% purity. If analytical grade material is required, purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM gradient) or recrystallize from ethyl acetate/hexanes.
Quantitative Data & Reaction Optimization
The protocol can be adapted for various amines. The table below summarizes the optimized conditions and expected yields for different nucleophiles reacting with Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
| Amine Nucleophile | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1-Methylpiperazine | DCM | TEA (1.5) | 0 to RT | 2.0 | 92% |
| 1-Methylpiperazine | THF | DIPEA (1.5) | 0 to RT | 3.0 | 88% |
| Morpholine | DCM | TEA (1.5) | 0 to RT | 2.0 | 95% |
| Aniline (Primary) | Pyridine | Pyridine (Solvent) | RT | 12.0 | 81% |
| 1-Methylpiperazine | H₂O/DCM | NaOH (2.0) | 0 | 4.0 | 75%* |
*Note: Biphasic Schotten-Baumann conditions (H₂O/DCM with NaOH) result in lower yields due to the competing hydrolysis of the sulfonyl chloride into the sulfonic acid.
Troubleshooting & Best Practices
-
Issue: Low Yield with High Sulfonic Acid Formation.
-
Root Cause: Introduction of moisture into the reaction matrix.
-
Solution: Ensure DCM is strictly anhydrous (stored over 3Å molecular sieves). Verify the integrity of the inert gas line. Do not skip the 0 °C cooling step prior to amine addition.
-
-
Issue: Incomplete Conversion of the Sulfonyl Chloride.
-
Root Cause: Loss of the volatile amine or insufficient base to scavenge the generated HCl.
-
Solution: Verify the stoichiometry of TEA. If the starting amine is supplied as a hydrochloride salt (e.g., amine·HCl), you must add an additional 1.0 equivalent of TEA to liberate the free base before the nucleophilic attack can occur.
-
-
Issue: Difficult Phase Separation During Work-up.
-
Root Cause: Formation of emulsions due to the basic nature of the piperazine ring.
-
Solution: Add a small amount of saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer, which forces the organic product into the DCM phase.
-
References
-
Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. Available at:[Link]
- European Patent Office. (2008). PROCESS FOR THE PREPARATION OF SILDENAFIL (Patent No. EP 2125821 B1).
Sources
Precision Handling of Sulfonyl Chlorides: A Guide to Sulfonamide Synthesis
Executive Summary
Sulfonamide formation is a cornerstone reaction in medicinal chemistry, underpinning the synthesis of antibiotics, COX-2 inhibitors, and HCV antivirals. However, the electrophilic reagent—sulfonyl chloride (R-SO₂Cl) —presents a dichotomy: it must be reactive enough to couple with amines but is inherently unstable toward moisture.
This guide moves beyond basic textbook procedures to address the "Hydrolysis Trap," where competitive hydrolysis by adventitious water degrades stoichiometry, complicates purification, and lowers yield. We present two field-proven protocols: the Anhydrous Gold Standard for high-value intermediates, and the Schotten-Baumann Workhorse for robust scale-up, supported by a self-validating purification strategy.
Mechanistic Insight: The Kinetic Competition
Understanding the failure mode is the first step to prevention. The reaction is a kinetic race between the desired aminolysis and the undesired hydrolysis .
-
The Desired Path: The amine nucleophile attacks the sulfur center, displacing chloride.[1]
-
The Failure Path: Water attacks the sulfur, forming a sulfonic acid (R-SO₃H) and HCl. The sulfonic acid is non-reactive toward the amine and acts as a proton source, deactivating the amine nucleophile (converting R-NH₂ to non-nucleophilic R-NH₃⁺).
Visualization: Reaction Pathways & Failure Modes
Figure 1: The kinetic competition. Note that the byproduct (Sulfonic Acid) not only represents lost yield but actively sabotages the remaining amine by protonation.
Pre-Reaction Quality Control (QC)
Never commit valuable amine to a reaction with unverified sulfonyl chloride. These reagents degrade into liquid viscous acids over time.
The "Visual Melt" Test: Most sulfonyl chlorides are solids. If your reagent looks "wet," "oily," or has a pungent acidic smell (HCl) distinct from the sulfonyl odor, it has hydrolyzed.
-
Action: Recrystallize from dry hexanes/CHCl₃ or purchase fresh.
-
Quantification: Dissolve a sample in dry CDCl₃. A significant proton shift in NMR often indicates sulfonic acid formation.
Protocol A: The Anhydrous "Gold Standard"
Best For: Precious amines, milligram-scale discovery, and moisture-sensitive substrates.
Reagent Selection Strategy
| Component | Choice | Rationale |
| Solvent | DCM or THF (Anhydrous) | DCM dissolves most sulfonyl chlorides well; THF is better for polar amines. Must be dry. |
| Base | Pyridine (3-5 equiv) | Acts as both solvent/co-solvent and proton scavenger. Milder than TEA. |
| Catalyst | DMAP (0.1 equiv) | Forms a reactive N-sulfonylpyridinium salt, accelerating the reaction 10-100x, outcompeting water. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (N₂).
-
Amine Solubilization: Add the amine (1.0 equiv), anhydrous DCM (0.2 M concentration), and Pyridine (3.0 equiv). Add DMAP (0.1 equiv) if the amine is sterically hindered.
-
Thermal Control: Cool the mixture to 0°C (ice bath).
-
Why? Sulfonylation is exothermic. Heat accelerates hydrolysis and side reactions (e.g., bis-sulfonylation).
-
-
Addition: Dissolve the Sulfonyl Chloride (1.1–1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine.
-
Critical: Never dump solid sulfonyl chloride directly into the amine solution; localized high concentrations lead to impurities.
-
-
Reaction: Allow to warm to Room Temperature (RT) over 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Once complete, add a specific scavenger (see Section 6) or 1 mL of water to destroy excess reagent.
Protocol B: The Schotten-Baumann "Workhorse"
Best For: Scale-up (>10g), robust amines, and when anhydrous solvents are impractical.
This method utilizes a biphasic system (Organic/Aqueous). The reaction occurs at the interface. The aqueous base neutralizes the HCl immediately, preventing amine deactivation.
Step-by-Step Procedure
-
Solvent System: Mix the amine in DCM or Ethyl Acetate (Organic phase).
-
Base Preparation: Prepare a saturated aqueous solution of Na₂CO₃ or NaHCO₃ (Aqueous phase).
-
Note: Avoid NaOH if the sulfonamide product is acidic (pKₐ ~10), as it may deprotonate the product and drag it into the water layer.
-
-
Mixing: Combine the two phases with vigorous stirring . High stir rates are essential to maximize interfacial surface area.
-
Addition: Add the Sulfonyl Chloride (solid or solution) in portions.
-
Processing: The sulfonyl chloride remains in the organic layer (protected from bulk water) until it hits the interface to react with the amine. Hydrolysis is minimized because the sulfonyl chloride has low solubility in the aqueous phase.
Advanced Workup: The "Scavenger" Purification
A common issue is residual sulfonyl chloride co-eluting with the product. Standard water washes often fail to hydrolyze hindered sulfonyl chlorides completely.
The Solution: Chemical Scavenging Use 3-(Dimethylamino)propylamine (DMAPA) .
-
Check: If TLC shows unreacted sulfonyl chloride.[1]
-
Add: Add 0.2–0.5 equiv of DMAPA to the reaction mixture. Stir for 15 mins.
-
Mechanism: DMAPA reacts rapidly with the excess sulfonyl chloride to form a sulfonamide.
-
Wash: Perform an acidic wash (1M HCl).
-
The DMAPA-sulfonamide contains a tertiary amine. It will protonate, become water-soluble, and be removed in the aqueous wash, leaving your pure product in the organic layer.
-
Workup Decision Logic
Figure 2: Decision tree for removing excess electrophile without chromatography.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrolysis of Reagent | Dry solvents; increase R-SO₂Cl equivalents; switch to Protocol A (Anhydrous). |
| Bis-Sulfonylation | Excess Reagent / High Temp | Keep temp at 0°C; add R-SO₂Cl strictly dropwise; use stoichiometric amounts. |
| Product in Aqueous Layer | Product is acidic (Sulfonamide pKₐ ~10) | During workup, ensure aqueous pH is ~4-5. If pH > 10, the product deprotonates and dissolves in water. |
| Violent Exotherm | Fast addition | Dilute R-SO₂Cl in solvent before addition; slow down addition rate. |
References
-
Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from [Link]
- Authoritative source for general reaction schemes and recent liter
-
Royal Society of Chemistry (RSC). Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
- Reference for the application of sulfonamides in medicinal chemistry.
-
National Institutes of Health (PubMed). Schotten-Baumann Reaction Studies. Retrieved from [Link]
- Verified mechanistic details regarding interfacial reaction kinetics.
Sources
Reagents for coupling Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate with amines
An Application Guide to the Synthesis of Novel Sulfonamides: Reagents and Protocols for Coupling Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate with Amines
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the sulfonamide motif has been engineered into drugs targeting a wide spectrum of diseases, including diuretics, anti-inflammatory agents, and treatments for diabetes.[1] The synthesis of these molecules most commonly proceeds through the robust and reliable reaction between a sulfonyl chloride and a primary or secondary amine.[2][3][4]
This application note provides a detailed guide for researchers engaged in the synthesis of novel sulfonamides using Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, a key building block for various pharmaceutical compounds. We will explore the critical reagents involved in this coupling reaction, elucidate the underlying chemical principles guiding their selection, and provide a comprehensive, field-tested protocol for successful synthesis.
Core Reaction Mechanism: The Nucleophilic Acyl Substitution
The formation of a sulfonamide from Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A primary or secondary amine acts as the nucleophile, attacking the sulfur atom. This is followed by the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen, typically facilitated by a base, to yield the stable sulfonamide product and hydrochloric acid (HCl) as a byproduct.[2]
Caption: General mechanism for sulfonamide synthesis.
The critical role of the reagents in this process, particularly the base and solvent, is to ensure the reaction proceeds efficiently to the desired product while minimizing potential side reactions.
Selection of Coupling Reagents: A Guide to Optimizing Your Reaction
The success of the coupling reaction hinges on the appropriate choice of a base and solvent system. These choices directly impact reaction rate, yield, and purity.
The Role of the Base: An Essential HCl Scavenger
The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HCl as it forms.
| Base | Class | Key Characteristics & Rationale for Use |
| Triethylamine (TEA) | Tertiary Amine | A common, cost-effective, and non-nucleophilic base. Its steric bulk prevents it from competing with the primary/secondary amine in attacking the sulfonyl chloride. |
| Pyridine | Heterocyclic Amine | Often used as both a base and a solvent. It can act as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt intermediate, which then reacts with the amine. However, it can be difficult to remove during workup. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | Tertiary Amine | More sterically hindered and less nucleophilic than TEA, making it an excellent choice for sensitive substrates where side reactions are a concern. It is also more basic than TEA. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | A mild, inexpensive solid base. Typically used in two-phase (e.g., DCM/water) Schotten-Baumann conditions. Useful for simple amines, but can lead to slower reaction times due to the heterogeneous mixture. Can also promote hydrolysis of the sulfonyl chloride if excess water is present.[3] |
Choosing the Right Solvent: The Reaction Environment
The solvent must be inert to the highly reactive sulfonyl chloride. Aprotic solvents are the standard choice.
-
Dichloromethane (DCM): An excellent solvent for this reaction due to its high solvating power for the reactants and its inert nature. Its low boiling point facilitates easy removal post-reaction.
-
Acetonitrile (ACN): A polar aprotic solvent that is also a good choice for this transformation.[4]
-
Tetrahydrofuran (THF): Another common aprotic solvent. It is crucial to use anhydrous THF, as any water present can lead to the hydrolysis of the sulfonyl chloride into the corresponding and unreactive sulfonic acid.[3]
-
Pyridine: As mentioned, it can serve as both the solvent and the base.
Critical Consideration: Protic solvents such as alcohols (methanol, ethanol) should be strictly avoided as they can compete with the amine, leading to the formation of undesired sulfonate ester byproducts.[3]
Detailed Experimental Protocol
This protocol provides a general method for the coupling of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate with a generic primary amine. Researchers should optimize conditions based on the specific properties of their amine.
Caption: Step-by-step experimental workflow.
Materials and Equipment
-
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (1.05 equivalents)
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
TLC plates and HPLC for reaction monitoring
-
Silica gel for column chromatography or appropriate recrystallization solvents
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous DCM. Begin stirring and add the base (e.g., TEA, 1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: Dissolve Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.[3] Maintaining a slow addition rate prevents a rapid temperature increase and minimizes side product formation.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-24 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or HPLC. The reaction is considered complete when the starting amine spot is no longer visible.[3]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification: The resulting crude product can be purified by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive amine (e.g., protonated salt form).2. Decomposed sulfonyl chloride. | 1. Ensure the amine is the free base or add an additional equivalent of base.2. Use fresh or properly stored sulfonyl chloride. |
| Significant Amount of Sulfonic Acid Byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[3] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of Di-sulfonated Product (with primary amines) | 1. Using a high ratio of sulfonyl chloride to amine.2. Elevated reaction temperature. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[3]2. Maintain a low reaction temperature (0 °C) during addition and avoid excessive heating.[3] |
| Difficult Purification | Use of pyridine as a base/solvent. | During workup, perform multiple washes with dilute copper sulfate solution or 1M HCl to remove residual pyridine. |
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University Website. [Link]
-
National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central, NIH. [Link]
-
O'Neill, J., et al. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. [Link]
-
Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (C10H11ClO5S). PubChemLite. [Link]
-
Acta Crystallographica Section E. (n.d.). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. IUCr. [Link]
- Google Patents. (n.d.). CN107573293A - A kind of preparation method of Glipizide intermediate.
-
Quick Company. (n.d.). "A Process For The Preparation Of Glipizide". Quick Company. [Link]
- Google Patents. (n.d.). CN102993106B - Novel synthesis route of glipizide.
-
ResearchGate. (n.d.). Synthetic routes for glipizide 1 a and glibenclamide 1 b. ResearchGate. [Link]
-
Chinese Journal of Pharmaceuticals. (2015, October 10). Synthesis of Glipizide. cjph.com.cn. [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]
-
ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Bangs Laboratories. (n.d.). Technote 205 - Covalent Coupling. Bangs Laboratories. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Removal of Unreacted Methyl 2-ethoxybenzoate
Welcome to the technical support center for drug development and synthetic chemistry professionals. This guide provides in-depth troubleshooting strategies for a common purification challenge: the removal of unreacted methyl 2-ethoxybenzoate from a reaction product. As chemists, we understand that residual starting materials can compromise the yield, purity, and biological activity of a target molecule, making effective purification paramount. This document offers a logic-based approach to selecting and optimizing the right purification technique for your specific product.
Section 1: Characterizing the Impurity: Methyl 2-ethoxybenzoate
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the impurity you are trying to remove. Methyl 2-ethoxybenzoate is a neutral aromatic ester. Its properties dictate its behavior in various separation techniques.
| Property | Value | Significance for Purification |
| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate[1][2] | Helps in searching for literature data. |
| Molecular Formula | C₁₀H₁₂O₃[1] | - |
| Molecular Weight | 180.20 g/mol [1] | Relevant for mass spectrometry analysis. |
| Physical State | Liquid at room temperature[1] | This is a key differentiator if your product is a solid, making recrystallization an excellent choice. |
| Boiling Point | High (related methyl 2-methoxybenzoate boils at ~248-255 °C)[3][4][5] | Distillation is a viable method, but vacuum is required to prevent thermal decomposition[6][7]. |
| Solubility | Soluble in common organic solvents; very slightly soluble in water[3] | This property is fundamental for liquid-liquid extraction techniques. |
| Polarity | Relatively non-polar | Dictates its mobility in chromatographic separations. |
Section 2: A Logic-Based Workflow for Method Selection
The optimal purification strategy depends entirely on the properties of your desired product relative to the methyl 2-ethoxybenzoate impurity. This decision tree provides a logical workflow to guide your choice.
Caption: Workflow for selecting a purification technique.
Section 3: Troubleshooting by Purification Method (FAQ)
This section provides detailed protocols and troubleshooting advice for the most common purification scenarios you will encounter.
FAQ 1: Flash Column Chromatography
Q: My product is a neutral oil, similar in boiling point to methyl 2-ethoxybenzoate, but it has a different polarity. How can I separate them?
A: Flash column chromatography is the ideal technique in this scenario. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Since methyl 2-ethoxybenzoate is relatively non-polar, a more polar product will be retained more strongly on the silica, allowing the starting material to elute first.
Expert Insight: The key to successful chromatography is selecting the right solvent system. This is done empirically using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of ~0.3 and provides good separation from the spot corresponding to methyl 2-ethoxybenzoate.
Experimental Protocol: Normal-Phase Flash Chromatography
-
Solvent System Selection (TLC):
-
Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Common starting points are 9:1, 4:1, and 1:1 Hexanes:EtOAc.[8]
-
Spot your crude reaction mixture on separate TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides the best separation between your product and the starting material.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for your sample amount.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, perform a "dry load" by adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.[9]
-
Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
FAQ 2: Recrystallization
Q: My desired product is a solid, contaminated with the liquid methyl 2-ethoxybenzoate. What is the most efficient purification method?
A: Recrystallization is the most powerful and scalable method for purifying a solid product from a liquid impurity.[10][11] The principle is based on the differential solubility of the solid product in a hot versus a cold solvent. The solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the product's solubility decreases, causing it to form pure crystals. The liquid impurity, methyl 2-ethoxybenzoate, will remain dissolved in the cold solvent (the mother liquor).
Expert Insight: The choice of solvent is critical. A good recrystallization solvent should dissolve your product well when hot but poorly when cold, while dissolving the impurity (methyl 2-ethoxybenzoate) at all temperatures.[12]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of your impure solid into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to each tube and heat to boiling. Find a solvent that dissolves the solid completely when hot but causes it to precipitate upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[12]
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
FAQ 3: Vacuum Distillation
Q: My product is a liquid with a boiling point that is significantly different from methyl 2-ethoxybenzoate. How can I separate them?
A: Distillation is the method of choice for separating liquids with different boiling points.[15] Given the high boiling point of methyl 2-ethoxybenzoate (~248-255 °C), performing the distillation under reduced pressure (vacuum distillation) is essential. This lowers the boiling points of both components, allowing the separation to occur at a lower temperature and preventing potential thermal decomposition.[6][7]
| Distillation Type | Pressure | Temperature | Use Case |
| Atmospheric | ~760 mmHg | Compound BP | For compounds with BP < 150 °C. |
| Vacuum | 0.1 - 20 mmHg | Significantly Reduced BP | For high-boiling (>150 °C) or heat-sensitive compounds.[6][7] |
Experimental Protocol: Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus using dry glassware. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude mixture in the distilling flask with a stir bar or boiling chips.
-
Place the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.[16]
-
-
Distillation:
-
Turn on the condenser cooling water and begin stirring.
-
Slowly apply vacuum to the system.
-
Gradually heat the distilling flask using a heating mantle.
-
Collect fractions as the vapor condenses and drips into the receiving flask. Collect a "forerun" fraction of any low-boiling impurities before the main fraction begins to distill at a stable temperature.[16]
-
-
Completion:
-
Stop heating when the temperature either rises sharply or drops, or when only a small residue remains.
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
FAQ 4: Liquid-Liquid Extraction
Q: My reaction was a hydrolysis of methyl 2-ethoxybenzoate. How do I separate my product, 2-ethoxybenzoic acid, from the unreacted ester?
A: This is a classic scenario for an acid-base liquid-liquid extraction.[17] The acidic product (2-ethoxybenzoic acid) can be converted to its water-soluble salt (a carboxylate) by washing the organic reaction mixture with a mild aqueous base like sodium bicarbonate. The neutral, unreacted ester will remain in the organic layer.
Expert Insight: Using a mild base like sodium bicarbonate (NaHCO₃) is preferable to a strong base like sodium hydroxide (NaOH) in this case. Strong bases can potentially hydrolyze the remaining ester starting material, complicating the purification.[18]
Experimental Protocol: Acid-Base Extraction
-
Dissolution:
-
Transfer the crude reaction mixture to a separatory funnel and dilute it with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[18]
-
-
Basic Wash:
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and invert it, venting frequently to release the CO₂ gas produced.
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer (which now contains the deprotonated acid product).[19]
-
Repeat this wash two more times to ensure complete extraction of the acidic product.
-
-
Isolation of Unreacted Ester:
-
Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.[18]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter away the drying agent and concentrate the organic solution under reduced pressure to recover the purified, unreacted methyl 2-ethoxybenzoate.
-
-
Isolation of Acid Product (if desired):
-
Combine the aqueous extracts from step 2 in a beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution with a strong acid (e.g., HCl) until the 2-ethoxybenzoic acid precipitates out of solution.
-
Collect the solid product by vacuum filtration.
-
Section 4: Purity Assessment
Q: How do I confirm that the unreacted methyl 2-ethoxybenzoate has been successfully removed?
A: A multi-technique approach is always recommended for robust purity assessment.
-
TLC/GC: Compare the purified product to a standard of methyl 2-ethoxybenzoate. The absence of the starting material spot/peak in your product lane/chromatogram indicates successful removal.
-
NMR Spectroscopy: ¹H NMR is highly effective. The characteristic signals for the ethoxy (triplet and quartet) and methyl ester (singlet) protons of the starting material should be absent in the spectrum of the purified product.[20]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique can confirm the absence of the molecular ion peak corresponding to the molecular weight of methyl 2-ethoxybenzoate (180.20 g/mol ).[20]
References
-
Methyl 2-Methoxybenzoate. PubChem, National Institutes of Health. Available at: [Link]
- Process for purifying esters. (1981). Google Patents. US4304925A.
- Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (1970). Google Patents. US3513078A.
-
What are the modifications to improve the purity of ester? (2017). Quora. Available at: [Link]
-
How to purify esters. (2019). Reddit. Available at: [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). Oxford Academic. Available at: [Link]
- Purification of high boiling esters. (1972). Google Patents. US3661972A.
-
Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. (2023). Biotage. Available at: [Link]
-
Recrystallization. (n.d.). University of Alberta. Available at: [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents. US3654351A.
-
Esters. An Introduction. (n.d.). University of Massachusetts. Available at: [Link]
- Esterification and extraction process. (1978). Google Patents. US4082788A.
- Liquid-liquid extraction method for the production of acrylic esters. (2015). Google Patents. WO2015040298A2.
-
Recrystallization I. (n.d.). NDSU. Available at: [Link]
-
Recrystallization. (n.d.). University of California, Davis. Available at: [Link]
-
Mass-directed Flash Purification of Fatty Acid Methyl Esters. (2015). ResearchGate. Available at: [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]
-
Showing Compound Methyl 2-methoxybenzoate (FDB010545). (2010). FooDB. Available at: [Link]
-
A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (2025). ResearchGate. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Available at: [Link]
-
Methyl 2-hydroxy benzoate (YMDB01370). (n.d.). Yeast Metabolome Database. Available at: [Link]
-
methyl 2-methoxybenzoate. (2025). ChemSrc. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Available at: [Link]
-
methyl 2-methyl benzoate. (n.d.). The Good Scents Company. Available at: [Link]
-
2.1: Separation of an Unknown Mixture by Acid/Base Extraction. (2024). Chemistry LibreTexts. Available at: [Link]
-
Preparation of Methyl Benzoate. (n.d.). University of Missouri-St. Louis. Available at: [Link]
- Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents. CN113072441A.
Sources
- 1. Methyl 2-ethoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 2-ethoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Yield Optimization for Chlorosulfonation of Benzoates
Core Directive & Executive Summary
The Challenge: Chlorosulfonating a benzoate ester presents a "push-pull" conflict. The ester group is electron-withdrawing, deactivating the ring and requiring higher activation energy (heat) for Electrophilic Aromatic Substitution (EAS). However, the resulting sulfonyl chloride is thermodynamically unstable in the presence of water, leading to rapid hydrolysis during the workup.
The Solution: Yield optimization requires a bimodal strategy:
-
Kinetic Force: Using high equivalents of chlorosulfonic acid (
) and controlled heat to drive the reaction on the deactivated ring. -
Hydrolytic Defense: A quenching protocol that minimizes the interface time between the product and water.
The Reaction Mechanism & Critical Control Points
The reaction proceeds through a reversible sulfonic acid intermediate. Understanding this pathway is the only way to troubleshoot yield loss effectively.
Figure 1: Reaction pathway showing the critical equilibrium between the sulfonic acid intermediate and the target chloride, alongside the hydrolysis trap.
Troubleshooting Guides (Q&A Format)
Issue 1: "My LCMS shows full conversion, but isolated yield is <40%."
Diagnosis: This is a classic Quench Hydrolysis failure. The product formed in the pot, but you destroyed it during isolation. Sulfonyl chlorides derived from electron-poor rings (like benzoates) are highly susceptible to nucleophilic attack by water.
Corrective Protocol:
-
Temperature Control: The quench temperature must never exceed 5°C . The rate of hydrolysis doubles roughly every 10°C.
-
Phase Transfer Speed: You must extract the product into an organic solvent (DCM or EtOAc) immediately upon quenching.
-
The "Reverse Quench": Do not pour water into the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Data: Hydrolysis Rates vs. Temperature
| Quench Condition | Approx. Hydrolysis Rate | Yield Impact |
| Ice/Water (0°C) | Slow ( | Minimal Loss (>90% recovery) |
| Water (25°C) | Moderate ( | Significant Loss (50-70% recovery) |
| Water (>40°C) | Rapid ( | Total Loss (<10% recovery) |
Issue 2: "I am seeing a large 'dimer' peak (Sulfone) in the impurity profile."
Diagnosis: You are forming the Diaryl Sulfone .[1][2] This occurs when the intermediate sulfonyl cation attacks a molecule of unreacted starting material or product instead of a chloride ion.
Root Causes:
-
Insufficient Acid: If the concentration of
drops, the "concentration" of the aromatic ring relative to the sulfonating agent rises, favoring intermolecular coupling. -
Overheating: High temperatures favor the thermodynamic sulfone product over the kinetic sulfonyl chloride.
Corrective Protocol:
-
Increase Stoichiometry: Use at least 5.0 to 8.0 equivalents of chlorosulfonic acid. The acid acts as both reagent and solvent, keeping the aromatic rings diluted.
-
Thionyl Chloride Chaser: Add 1.5 - 2.0 equivalents of thionyl chloride (
) after the initial addition. This converts any lingering sulfonic acid to the chloride and scavenges water, preventing the reversible hydrolysis that can lead to sulfone formation [1].
Issue 3: "The reaction stalls at the sulfonic acid stage (M-Cl peak is missing)."
Diagnosis: The equilibrium is stuck at the intermediate. The -OH of the sulfonic acid is not being successfully swapped for -Cl.
Corrective Protocol:
-
Check Reagent Quality: Chlorosulfonic acid reacts violently with atmospheric moisture to form
and . If your bottle is old, you are essentially using sulfuric acid, which will stop at the sulfonic acid stage. Distill your if the liquid looks viscous or fuming has decreased. -
Temperature Ramp: Benzoates are deactivated. Room temperature is insufficient. You typically need to heat to 80–90°C for 2–4 hours to drive the chlorination step [2].[1]
Optimized Standard Operating Procedure (SOP)
Target: Methyl 3-(chlorosulfonyl)benzoate Scale: 10g Basis
Reagents:
-
Methyl Benzoate (1.0 equiv)
-
Chlorosulfonic Acid (6.0 equiv)
-
Thionyl Chloride (2.0 equiv) - Optional but recommended for yield
-
Dichloromethane (DCM) - Extraction[3]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and a dropping funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gas.
-
Acid Charge: Charge Chlorosulfonic Acid (6.0 equiv) and cool to 0–5°C (Ice/Salt bath).
-
Addition: Add Methyl Benzoate dropwise over 30–45 minutes.
-
Critical: Maintain internal temp <10°C. The initial protonation is highly exothermic.
-
-
Reaction Phase:
-
Allow to warm to Room Temp (RT) over 30 mins.
-
(Optional) Add Thionyl Chloride (2.0 equiv) dropwise.
-
Heat slowly to 85°C . Hold for 3 hours.
-
Checkpoint: Monitor by TLC/LCMS.[4] (Mini-workup: take 1 drop, quench in MeOH. Look for the methyl ester-sulfonate derivative).
-
-
The "Gold Standard" Quench:
-
Cool reaction mass to RT.
-
Prepare a large beaker with Crushed Ice (approx. 10x weight of acid) and DCM (equal volume to ice). Stir vigorously.
-
Pour the reaction mass slowly into the biphasic Ice/DCM mixture.
-
Why? The product immediately partitions into the DCM layer, protecting it from the aqueous acid.
-
-
Isolation:
-
Separate layers immediately.
-
Wash organic layer with cold water (2x) and cold Brine (1x).
-
Dry over
and concentrate at <40°C .
-
Decision Logic for Process Optimization
Use this logic flow to determine your specific optimization path.
Figure 2: Diagnostic logic for identifying the root cause of yield failure.
References
-
BenchChem Technical Support. (2025).[1][4] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from 2
-
Organic Syntheses. (1923). m-Nitrobenzenesulfonyl Chloride. Org.[5][6] Synth. 1923, 3,[3] 71. (Classic procedure adapted for deactivated rings). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. (Detailed yield data for benzoate derivatives). Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Sildenafil Process Chemistry Support Center: Yield Optimization & Troubleshooting
Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and process chemists scaling up the synthesis of Sildenafil. The commercial route involves a convergent synthesis coupling an aminopyrazole intermediate with a sulfonylated benzoic acid derivative, followed by a final cyclization. While highly optimized, deviations in temperature, reagent stoichiometry, or solvent selection can drastically reduce yields.
This guide provides mechanistic troubleshooting, validated methodologies, and structural logic to ensure high-yielding, self-validating experimental setups.
Convergent synthetic workflow for Sildenafil highlighting key intermediates.
Module 1: Chlorosulfonation & Sulfonamidation (Aromatic Intermediates)
FAQ 1: Why is my yield dropping during the chlorosulfonation of 2-ethoxybenzoic acid?
Answer & Causality: Low yields in this step are almost always due to incomplete conversion of the intermediate sulfonic acid or hydrolysis of the sulfonyl chloride during aqueous workup. If you only use chlorosulfonic acid (
A two-step reagent approach is mandatory. First, chlorosulfonic acid is used to install the sulfonic acid group. Second, the addition of thionyl chloride (
Quantitative Data: Chlorosulfonation Yields
| Method | Reagents | Temperature Control | Average Yield | Purity Profile |
| One-Step | 20–25 °C | 53% – 65% | Moderate (hydrolysis prone) | |
| Two-Step | 0–10 °C (addition), 20–25 °C (reaction) | 80% – 85% | High (stable for next step) |
Methodology 1: Two-Step Chlorosulfonation of 2-Ethoxybenzoic Acid
-
Cool 4.0 equivalents of chlorosulfonic acid to 0–10 °C in a dry reactor under nitrogen.
-
Add 1.0 equivalent of 2-ethoxybenzoic acid dropwise, strictly maintaining the internal temperature below 10 °C 3.
-
Warm the mixture to 20–25 °C and stir for 2 hours to complete sulfonic acid formation.
-
Cool the reactor back to 0–10 °C and add 1.2 equivalents of thionyl chloride (
) dropwise. -
Stir at 20–25 °C for 4 to 15 hours.
-
Quench by adding the reaction mixture dropwise into crushed ice (highly exothermic).
-
Filter the precipitated 5-chlorosulfonyl-2-ethoxybenzoic acid, wash with cold water, and proceed immediately to sulfonamidation with N-methylpiperazine to prevent hydrolysis.
Module 2: Amidation (Coupling Step)
FAQ 2: What is the most efficient way to couple the aminopyrazole and the benzoic acid intermediate without generating toxic byproducts?
Answer & Causality: Avoid using oxalyl chloride or excess thionyl chloride for the activation of the carboxylic acid. Instead, utilize N,N'-carbonyldiimidazole (CDI) in ethyl acetate 4. CDI cleanly activates the carboxylic acid to form an active imidazolide intermediate. This method is highly convergent and self-validating: the byproduct is simply
Module 3: Pyrimidinone Ring Closure (Final Cyclization)
FAQ 3: How can I prevent the formation of uncyclized amide impurities during the final pyrimidinone ring closure?
Answer & Causality: Uncyclized impurities are typically the result of using a base with insufficient pKa, poor solvent choice, or running the reaction at too low a concentration. The intramolecular cyclization requires the deprotonation of the amide nitrogen to facilitate a nucleophilic attack on the adjacent carbonyl carbon.
Potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) is the optimal system 4. The sterically hindered t-BuOK prevents unwanted nucleophilic side reactions, while its high basicity ensures complete deprotonation. Additionally, running the reaction at a high concentration (2.5–3.75 L/kg) maximizes the probability of the intramolecular collision required for ring closure [[5]]().
Diagnostic logic tree for resolving low yields during the pyrimidinone ring closure step.
Methodology 2: Pyrimidinone Ring Closure (Sildenafil Free Base Formation)
-
Charge the uncyclized amide intermediate into a dry, nitrogen-purged reactor.
-
Add tert-butanol (t-BuOH) to achieve a high concentration of 2.5–3.75 L/kg.
-
Add 1.2 equivalents of potassium tert-butoxide (t-BuOK).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor via TLC or HPLC until the amide intermediate is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water to solubilize salts.
-
Carefully adjust the pH to the isoelectric point of Sildenafil (pH 7.5) using 4M HCl 5. This step acts as a self-validating precipitation; the product will rapidly crash out of solution.
-
Filter the high-purity Sildenafil free base, wash with water, and dry under vacuum (Typical yield: 95%).
References
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era (PMC / nih.gov)[Link]
-
A Synthesis of Sildenafil (UKEssays.com)[Link]
-
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction (SciSpace)[Link]
- CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
Sources
- 1. scispace.com [scispace.com]
- 2. Buy 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 194602-23-8 [smolecule.com]
- 3. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukessays.com [ukessays.com]
Validation & Comparative
Advanced Characterization Guide: Mass Spectrometry of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Topic: Mass Spectrometry Fragmentation of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (CAS: 200575-17-3) is a critical pharmacophore intermediate, often utilized in the synthesis of sulfonamide-based inhibitors. However, its analysis presents a "stability paradox": the highly reactive chlorosulfonyl moiety (
This guide compares two distinct analytical approaches: Direct Analysis (Intact) versus Derivatization (Stable Analogue) . We evaluate these methods based on structural fidelity, sensitivity, and quantitative reliability, providing a roadmap for researchers to select the optimal workflow for their specific stage of drug development.
Critical Method Comparison: Direct vs. Derivatization
The primary challenge with Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is its susceptibility to thermal degradation (GC-MS) and hydrolysis (LC-MS).
| Feature | Method A: Direct Analysis | Method B: Derivatization (Recommended) |
| Target Analyte | Intact Sulfonyl Chloride | Sulfonamide Derivative (e.g., via diethylamine) |
| Ionization Mode | EI (70 eV) or APCI (Non-polar) | ESI (Positive/Negative) |
| Primary Risk | Thermal degradation to sulfonic acid or | Incomplete derivatization reaction. |
| Quantitation | Poor. Variable response factors due to in-source decay. | Excellent. Stable ionization and linear response. |
| Structural Insight | High. Reveals native fragmentation fingerprint. | Moderate. Confirm core structure via stable surrogate. |
| Ideal Use Case | Rapid purity checks of raw material. | PK/PD studies, impurity profiling, and final QC. |
Fragmentation Mechanics: Electron Impact (EI)
When analyzing the intact molecule via GC-MS (Direct Analysis), the fragmentation follows a predictable high-energy pathway driven by the instability of the chlorosulfonyl group and the "ortho-effect" of the ethoxy substituent.
3.1 Theoretical Fragmentation Pathway
-
Molecular Ion (
): 278 (weak intensity). The presence of Chlorine results in a characteristic isotope peak at 280 (3:1 ratio). -
Primary Fragmentation (The "Warhead" Loss):
-
-Cleavage: Homolytic cleavage of the S-Cl bond yields the sulfonyl cation
at 243. -
Extrusion: Subsequent loss of neutral
(64 Da) is rapid, often leading to a rearrangement ion at 179 (Methyl 2-ethoxybenzoate radical cation).
-
-Cleavage: Homolytic cleavage of the S-Cl bond yields the sulfonyl cation
-
Secondary Fragmentation (The "Ortho" Effect):
-
The ethoxy group at the ortho position relative to the ester facilitates a McLafferty-like rearrangement.
-
Loss of Ethylene (
): The ethoxy chain transfers a hydrogen to the carbonyl oxygen or ring, ejecting neutral ethylene (28 Da).
-
3.2 Visualization of Fragmentation Pathway
Caption: Predicted EI fragmentation pathway showing sequential loss of the labile chlorosulfonyl group followed by the characteristic ethoxy-group rearrangement.[1]
Experimental Protocols
To ensure scientific integrity, we provide protocols for both the Direct Analysis (for quick ID) and the Derivatization method (for robust data).
Protocol A: Direct GC-MS Analysis (Qualitative)
-
Scope: Rapid identification of raw material.
-
Pre-requisite: System must be moisture-free to prevent hydrolysis to the sulfonic acid (
260).
-
Solvent: Dissolve 1 mg of sample in 1 mL of anhydrous Dichloromethane (DCM).
-
Inlet Conditions: Set Split ratio 50:1. Crucial: Lower inlet temperature to 200°C (standard is 250°C) to minimize thermal decomposition of
. -
Column: Non-polar phase (e.g., DB-5ms or equivalent).
-
Ramp: Start at 60°C (hold 1 min), ramp 20°C/min to 280°C.
-
Validation: Look for the
243 peak. If 260 (Sulfonic acid) dominates, the sample is hydrolyzed or the inlet is too wet.
Protocol B: Derivatization for LC-MS (Quantitative Gold Standard)
-
Scope: Impurity profiling and quantitative assays.
-
Mechanism: Converts the unstable
to a stable sulfonamide.
-
Reagent Prep: Prepare a solution of 10% Diethylamine in Acetonitrile (MeCN).
-
Reaction: Add 50 µL of sample solution to 200 µL of Reagent Prep. Vortex for 30 seconds.
-
Chemistry:
-
-
Quench: Dilute with 750 µL of 0.1% Formic Acid in water.
-
Analysis: Inject onto LC-MS (ESI Positive). Monitor the
of the diethyl-sulfonamide derivative ( 316).
4.1 Workflow Logic Diagram
Caption: Decision matrix for selecting the analytical workflow based on research requirements (Speed vs. Accuracy).
Data Interpretation & Causality
Why "Direct Analysis" often fails in ESI
In Electrospray Ionization (ESI), the presence of water in the mobile phase causes rapid hydrolysis of the chlorosulfonyl group.
-
Observation: You expect
278.[2] -
Reality: You observe
261 (deprotonated sulfonic acid) in Negative mode. -
Causality: The
bond is highly electrophilic. Water acts as a nucleophile, displacing Chloride. This validates the need for Protocol B (Derivatization) or strictly anhydrous APCI methods.
The "Ortho Effect" Diagnostic
The presence of the
-
If the ethoxy group were at the para position (4-ethoxy), the distance would preclude the 6-membered transition state required for ethylene loss, and the fragmentation pattern would be dominated by simple methyl radical loss (
).
References
- Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of Ortho-effect and McLafferty rearrangement).
-
Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
-
BenchChem. (2025).[3] "A Researcher's Guide to Characterizing Sulfonyl Chlorides." Link
-
Sigma-Aldrich. (2024). "Product Specification: Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate." Link
-
Clark, C. R., & Abiedalla, Y. (2025).[4] "Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters." Rapid Communications in Mass Spectrometry. Link
Sources
Quantification of Hydrolyzed 5-(chlorosulfonyl)-2-ethoxybenzoic Acid: A Comparative Analytical Guide
Executive Summary & Chemical Context[1][2][3][4]
5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2) is a critical intermediate in the synthesis of Sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors. Its purity is paramount; however, the molecule possesses a highly reactive chlorosulfonyl moiety (
The hydrolysis product, 2-ethoxy-5-sulfobenzoic acid , represents a "dead end" in the synthetic pathway. Its presence not only lowers the stoichiometric yield of the subsequent sulfonamide coupling but can also interfere with purification.
This guide compares the two primary methodologies for detecting this impurity—RP-HPLC with UV detection (for routine QC) and UHPLC-MS/MS (for trace analysis)—and introduces a third "Derivatization" strategy for precise stability profiling.
The Degradation Pathway
The transformation is a nucleophilic substitution where water attacks the sulfur, displacing chloride.
Figure 1: Hydrolysis of the chlorosulfonyl intermediate to the sulfonic acid impurity.[1][2]
Method A: RP-HPLC with UV Detection (The QC Standard)
Best For: Routine quality control, purity assay (>0.05%), and raw material release.
The hydrolyzed impurity contains a sulfonic acid group (
Experimental Protocol
-
Column: C18 (L1 packing), e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate or Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 90% A / 10% B (Hold for retention of polar sulfonic acid)
-
15 min: 40% A / 60% B
-
20 min: 10% A / 90% B
-
-
Detection: UV at 230 nm or 254 nm (Benzoic acid moiety absorption).
-
Temperature: 25°C.
Critical Scientist Insight:
The sulfonic acid group is a strong acid (
Self-Validation Check: Inject a blank. If a peak appears at the void volume, your water source may be contaminated, or the column phase has collapsed. Ensure the "Parent" peak does not tail significantly; tailing indicates hydrolysis during the run.
Method B: UHPLC-MS/MS (The High-Sensitivity Alternative)
Best For: Trace analysis (<0.01%), structural confirmation, and investigating "unknown" peaks in stability studies.
When UV baselines are noisy or when the impurity levels are below 0.05%, Mass Spectrometry provides the necessary selectivity.
Experimental Protocol
-
System: Triple Quadrupole (QqQ) or Q-ToF.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonic acids ionize exceptionally well in negative mode:
). -
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Strength Silica C18.
-
Note: HILIC is superior for retaining the highly polar sulfonic acid impurity.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
MS Transitions (MRM):
-
Parent (Hydrolyzed): 263
( ) 80 ( fragment). -
Note: The parent chlorosulfonyl compound is difficult to analyze directly by MS as it hydrolyzes in the source. This method effectively measures "Total Hydrolyzed Content".
-
Critical Scientist Insight: Unlike UV, MS detection allows you to distinguish the sulfonic acid impurity from other potential degradants (like decarboxylated species) that might co-elute in a fast HPLC run.
Method C: In-Situ Derivatization (The "Pro" Technique)
Best For: Distinguishing between "Active" Chlorosulfonyl and "Degraded" Sulfonic Acid.
The Problem: If you dissolve the parent sample in wet solvent to analyze it, the parent hydrolyzes during preparation, giving a false high impurity result. The Solution: Quench the reactive chloride immediately with an amine or alcohol.
Protocol
-
Sample Prep: Dissolve the solid sample immediately in anhydrous Methanol .
-
Reaction: The chlorosulfonyl group reacts with methanol to form the Methyl Sulfonate Ester . The already hydrolyzed sulfonic acid impurity does not react.
-
Analysis: Inject into HPLC.
-
Peak A: Methyl Sulfonate Ester (represents the active parent).
-
Peak B: Sulfonic Acid (represents the true impurity present before analysis).
-
This is the only way to get an accurate "True Purity" value for the reactive starting material.
Comparative Analysis
| Feature | Method A: RP-HPLC (UV) | Method B: UHPLC-MS/MS | Method C: Derivatization HPLC |
| Primary Target | Sulfonic Acid Impurity | Trace Sulfonic Acid | Active vs. Inactive Ratio |
| LOD (Limit of Detection) | ~0.05% (500 ppm) | < 0.001% (10 ppm) | ~0.05% |
| Throughput | High (15-20 min run) | High (5-10 min run) | Medium (Requires prep time) |
| Cost | Low | High | Low |
| Stability Risk | High (Parent may hydrolyze in vial) | High | Lowest (Chemically locked) |
| Equipment | Standard HPLC | LC-MS/MS | Standard HPLC |
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
Asian Journal of Chemistry. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 5-(Chlorosulfonyl)-2-ethoxybenzoic acid Compound Summary. Retrieved from [Link]
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Quality Control of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate: Ensuring Purity and Stability in Drug Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the quality and consistency of starting materials and intermediates are paramount. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its reactive sulfonyl chloride group, while synthetically valuable, also presents unique challenges in ensuring its purity and stability. This guide provides an in-depth comparison of essential quality control (QC) standards and analytical methodologies for Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, offering practical insights and robust protocols to ensure the integrity of this critical reagent.
The Imperative for Stringent QC of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
The reliability of any synthetic process hinges on the quality of its components. For Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, impurities can arise from the synthetic route or degradation. The primary degradation pathway for sulfonyl chlorides is hydrolysis, which leads to the formation of the corresponding sulfonic acid, 5-(chlorosulfonyl)-2-ethoxybenzoic acid.[1] This impurity is often less reactive and can impede subsequent reactions, leading to lower yields and the formation of downstream impurities that can be difficult to remove.
Process-related impurities can include unreacted starting materials, isomers formed during the chlorosulfonation step, and by-products such as diaryl sulfones. The presence of these impurities can have significant consequences, potentially leading to the formation of undesired side products, impacting the safety and efficacy of the final drug substance. Therefore, a multi-faceted QC strategy employing a suite of orthogonal analytical techniques is not just recommended; it is essential.
Comparative Analysis of Key QC Analytical Techniques
A robust QC strategy for Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate should incorporate techniques that can unambiguously identify the compound, quantify its purity, and detect potential impurities. The following table provides a comparative overview of the most critical analytical methods.
| Analytical Technique | Primary Application | Strengths | Limitations | Alternative Approaches |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | High sensitivity, excellent resolving power for separating closely related impurities, and well-established for quantitative analysis. | The reactive nature of the sulfonyl chloride can sometimes lead to on-column degradation if the mobile phase is not carefully chosen. | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | Provides detailed structural information, enabling the unambiguous identification of the compound and its impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity. | Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. | 2D-NMR techniques (e.g., COSY, HSQC) for more complex structural assignments. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of unknown impurities. | High sensitivity and provides molecular weight information, which is crucial for identifying unknown impurities and degradation products. | May not be suitable for quantitative analysis without appropriate standards and can sometimes be destructive to the analyte. | High-Resolution Mass Spectrometry (HRMS) for accurate mass measurements and elemental composition determination. |
| Infrared (IR) Spectroscopy | Functional group identification. | Rapid and non-destructive method for confirming the presence of key functional groups like the sulfonyl chloride (S-Cl) and ester (C=O) groups. | Provides limited structural information and is not suitable for quantifying impurities. | Raman spectroscopy can be a complementary technique. |
| Titrimetry | Assay of total sulfonyl chloride content. | Simple, cost-effective, and accurate for determining the overall purity in terms of sulfonyl chloride content. | Not specific; it will titrate any reactive sulfonyl chloride present and will not distinguish between isomers or other reactive species. | Not applicable for impurity profiling. |
Experimental Protocols for Core QC Tests
To ensure the practical applicability of this guide, detailed, step-by-step methodologies for the key QC experiments are provided below. These protocols are designed to be self-validating, incorporating system suitability checks and controls.
Protocol 1: Purity and Impurity Profiling by HPLC
This method is designed for the separation and quantification of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate and its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate and dissolve in 10 mL of acetonitrile.
4. System Suitability:
-
Inject a standard solution of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate and a spiked solution containing known impurities (e.g., 5-(chlorosulfonyl)-2-ethoxybenzoic acid).
-
The resolution between the main peak and any impurity peak should be greater than 1.5.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the procedure for acquiring a ¹H NMR spectrum to confirm the chemical structure of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
3. Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The expected chemical shifts and multiplicities should be consistent with the structure of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
Visualizing QC Workflows and Logical Relationships
To provide a clearer understanding of the QC process, the following diagrams, generated using Graphviz, illustrate the key workflows and decision-making processes.
Caption: Overall QC workflow for Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
Caption: Decision tree for the investigation of detected impurities.
Conclusion: A Foundation for Quality in Drug Development
The quality of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a critical determinant of success in the synthesis of its downstream pharmaceutical targets. A comprehensive QC strategy that integrates chromatographic and spectroscopic techniques is essential for ensuring its identity, purity, and stability. By implementing robust analytical protocols and adhering to stringent quality standards, researchers and drug development professionals can build a solid foundation for the development of safe and effective medicines. This guide serves as a valuable resource, providing the necessary framework and practical methodologies to achieve this crucial objective.
References
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Accessed February 27, 2026. [Link].
Sources
Application Guide: Melting Point Determination of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Executive Summary & The Analytical Challenge
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a highly reactive, bifunctional aromatic compound serving as a critical synthetic intermediate in the pharmaceutical industry, most notably in the multi-step synthesis of PDE5 inhibitors such as Sildenafil[1][2].
While determining the melting point of a solid intermediate is typically a routine Quality Control (QC) procedure, sulfonyl chlorides present a distinct analytical challenge[3]. As a Senior Application Scientist, I frequently observe batches of this specific intermediate failing QC specifications not due to actual synthetic impurities, but due to methodological artifacts during thermal analysis .
This guide objectively compares conventional capillary techniques against Differential Scanning Calorimetry (DSC) for this compound, providing field-proven, self-validating protocols to eliminate false-negative QC results.
Mechanistic Causality: Why Traditional Methods Fail
To understand why specific experimental choices must be made, we must first understand the physicochemical vulnerabilities of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate:
-
Extreme Moisture Sensitivity (Hydrolysis): Sulfonyl chlorides are highly electrophilic. When exposed to ambient laboratory humidity during sample preparation, the compound undergoes rapid hydrolysis at the solid-air interface:
This generates a sulfonic acid (a high-melting impurity) and traps hydrochloric acid gas within the crystal lattice (a freezing-point depressant).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Thermal Degradation: Prolonged exposure to heat before reaching the melting point can induce auto-catalytic decomposition, releasing
and [4].
Consequently, using a slow-heating, open-capillary method will almost always result in a depressed, excessively broad melting range, leading to the unwarranted rejection of pure batches.
Methodological Comparison & Experimental Data
To establish the optimal analytical strategy, we compared three distinct methodologies using a single, highly purified batch (>99.5% by HPLC) of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate.
Table 1: Performance Comparison of Melting Point Techniques
| Parameter | Manual Open Capillary | Automated Optical (Sealed) | Differential Scanning Calorimetry (DSC) |
| Sample Environment | Ambient Air | Inert ( | Inert ( |
| Heating Rate | 1.0 °C / min | 2.0 °C / min | 10.0 °C / min |
| Observed MP Range | Broadened ( | Sharp ( | Exact Thermodynamic Onset |
| Degradation Risk | High (Hydrolysis + Thermal) | Moderate (Thermal only) | Low (Rapid scan, sealed) |
| Data Output | Subjective visual transition | Objective optical transmission | Heat flow (mW), Enthalpy ( |
| Suitability for this API | ❌ Not Recommended | ✅ Acceptable for Routine QC | 🌟 Gold Standard for R&D/Release |
Data Interpretation: The manual open capillary method allows moisture ingress, causing in-situ degradation. DSC, utilizing hermetically sealed pans and a faster ramp rate, outpaces the kinetic degradation of the sulfonyl chloride, capturing the true thermodynamic melting onset[3].
Optimized & Self-Validating Protocols
Below are the engineered workflows designed to guarantee scientific integrity. Every protocol incorporates a self-validating step to ensure the system is functioning correctly.
Protocol A: DSC Analysis (The Gold Standard)
Use this method for batch release, stability studies, and polymorph screening.
-
Atmospheric Control: Transfer the DSC apparatus sample press and the Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate vial into a nitrogen-purged glovebox (Relative Humidity < 5%).
-
Sample Encapsulation: Weigh exactly 2.0 - 3.0 mg of the sample into a Tzero Aluminum Pan. Apply the lid and use the press to create a hermetic seal . Causality: The hermetic seal completely prevents moisture ingress and contains any volatile decomposition products (
) that might alter the phase equilibrium. -
Thermal Program:
-
Equilibrate at 20 °C.
-
Ramp at 10 °C/min to 120 °C. Causality: A faster ramp rate minimizes the time the sample spends at elevated temperatures prior to melting, preventing pre-melt thermal decomposition.
-
-
Self-Validation (The Re-Melt Test): Immediately cool the sample back to 20 °C at 20 °C/min, then perform a second heating ramp.
-
Validation Logic: If the compound is thermally stable, the second melting peak will match the first. If the second peak is absent or severely depressed, it validates that the compound decomposes upon melting, confirming that the initial 10 °C/min ramp was scientifically necessary to capture the true onset.
-
Protocol B: Automated Optical Capillary (Routine QC)
Use this method if DSC is unavailable, provided strict environmental controls are maintained.
-
Inert Packing: Inside a glovebox, tap the open end of a glass capillary into the powdered sample to load a 2-3 mm column.
-
Flame Sealing: While still under inert atmosphere (or immediately upon removal while capping the open end), use a micro-burner to melt and seal the open end of the capillary.
-
Pre-Heating: Set the automated melting point apparatus to a standby temperature exactly 5 °C below the expected melting point.
-
Rapid Ramp: Insert the sealed capillary and initiate a 2 °C/min heating ramp.
-
Self-Validation (The Triplicate Control): Run three capillaries simultaneously:
-
Capillary 1: Packed in ambient air, unsealed.
-
Capillary 2: Packed in glovebox, unsealed.
-
Capillary 3: Packed in glovebox, flame-sealed (The actual sample).
-
Validation Logic: If Capillary 3 shows a sharp melting point, while Capillary 1 melts lower/broader, you have successfully validated that your environmental controls are actively preventing hydrolysis.
-
Mechanistic Workflow Matrix
The following decision matrix illustrates the logical pathways and physical consequences of sample preparation choices for moisture-sensitive sulfonyl chlorides.
Caption: Decision matrix for melting point determination of moisture-sensitive sulfonyl chlorides.
Conclusion
For reactive intermediates like Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, the melting point is not merely an intrinsic physical property; it is a dynamic response to the analytical environment. By abandoning open-capillary methods in favor of hermetically sealed DSC or inert-sealed automated optical methods, laboratories can eliminate false-negative QC rejections, ensure the integrity of the Sildenafil synthetic pipeline, and maintain strict adherence to thermodynamic principles.
References
1.[1] Google Patents. "CN1149206C - 用于制备喜勃酮的中间体化合物 (Intermediate compounds for the preparation of sildenafil)". Available at: 2.[3] ResolveMass Laboratories Inc. "Melting Point Determination". Available at: [Link] 3. Ataman Kimya. "BSC (BENZENE SULPHONYL CHLORIDE) - Properties and Decomposition". Available at: [Link] 4. Grasas y Aceites (CSIC). "Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique". Available at: [Link] 5.[4] National Institutes of Health (PMC). "Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives". Available at: [Link] 6.[5] OECD Existing Chemicals Database. "Sulfuryl chloride CAS N°: 7791-25-5 Hazard Assessment (Hydrolysis of Sulfonyl Chlorides)". Available at: [Link] 7.[2] Google Patents. "CN1094492C - 西地那非的制备方法 (Process for preparing sildenafil)". Available at:
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- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Safety Operating Guide
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate proper disposal procedures
Operational Blueprint: Safe Handling and Disposal of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
As researchers and drug development professionals, we frequently rely on highly reactive electrophiles to drive complex syntheses. While Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is an invaluable intermediate for sulfonamide library generation, its sulfonyl chloride moiety presents significant logistical and safety challenges during post-reaction cleanup.
Directly discarding unreacted sulfonyl chlorides into standard aqueous or organic waste streams is a critical safety violation. It risks violent exothermic hydrolysis, pressurization of waste carboys, and the release of toxic gases. To build a culture of uncompromising laboratory safety, this guide provides a self-validating, step-by-step operational plan for the safe deactivation (quenching) and disposal of this compound.
Chemical Profiling & Hazard Causality
Designing a safe disposal protocol requires reverse-engineering the chemical's reactivity. The sulfonyl chloride group is highly electrophilic and reacts vigorously with protic solvents (such as water, alcohols, and amines)[1]. Understanding these parameters dictates our operational boundaries.
Table 1: Quantitative Hazard Data and Disposal Implications
| Parameter | Value / Characteristic | Causality & Operational Impact |
| Molecular Weight | 278.71 g/mol | Dictates the stoichiometric calculation for the quenching base. A minimum of 2–3 molar equivalents of base is required to neutralize the resulting acids. |
| Physical State | Crystalline Solid | Prone to "encapsulation" if dumped directly into water. Requires pre-dissolution in a water-miscible co-solvent (e.g., THF) to ensure complete surface-area exposure. |
| Hydrolysis Enthalpy | Highly Exothermic | Mandates an ice-bath (0–5 °C) and controlled dropwise addition to prevent thermal runaway, solvent boiling, and aerosolization[2]. |
| Reaction Byproducts | HCl gas, Sulfonic Acid | Necessitates a high-flow fume hood. If using NaHCO₃ as a base, CO₂ gas is also evolved, requiring oversized glassware to contain foaming[2]. |
Mechanistic Insights: The Chemistry of Quenching
The core objective of this disposal protocol is to convert the reactive, hazardous sulfonyl chloride into a stable, water-soluble sulfonate salt before it ever reaches a waste carboy.
The reaction proceeds via nucleophilic attack by water or hydroxide on the sulfur atom, displacing the chloride ion: Ar-SO₂Cl + 2 NaHCO₃ → Ar-SO₃Na + NaCl + 2 CO₂↑ + H₂O
Using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is operationally preferred over strong bases (like NaOH) for the initial quench. Bicarbonate buffers the system, preventing localized highly alkaline hot spots that can trigger unpredictable side reactions, though it introduces the secondary logistical challenge of managing CO₂ effervescence[2].
Logical workflow for the safe quenching and disposal of reactive sulfonyl chloride waste.
Step-by-Step Quenching and Disposal Protocol
This methodology synthesizes standard laboratory safety guidelines for water-reactive halides[1] with optimized exothermic quench management techniques[2]. Every step includes a self-validating check to ensure the process remains under your control.
Phase 1: Preparation & Solubilization
-
Calculate Equivalents: Determine the molar amount of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate waste. Calculate the volume of saturated NaHCO₃ needed to provide at least 3 molar equivalents of base[1].
-
Solubilization: Dissolve the solid sulfonyl chloride waste in a minimal volume of a dry, unreactive, water-miscible solvent (e.g., Tetrahydrofuran or Acetone).
-
Causality: Solid sulfonyl chlorides dropped directly into aqueous base can form an insoluble outer crust of sulfonic acid, encapsulating unreacted core material. This creates a delayed "time-bomb" effect in the waste container.
-
Validation: Visually confirm a clear solution with no particulates before proceeding.
-
-
Base Preparation: In a large Erlenmeyer flask (sized 3–4 times the total anticipated liquid volume to safely contain foaming), add the saturated aqueous NaHCO₃[2].
-
Thermal Control: Submerge the quenching flask in an ice-water bath. Place on a magnetic stir plate and add a large stir bar. Allow the solution to cool to 0–5 °C[2].
Phase 2: Execution (The Quench)
-
Dropwise Addition: Using an addition funnel or a Pasteur pipette, add the organic sulfonyl chloride solution dropwise into the vigorously stirring cold base[2].
-
Causality: The hydrolysis generates significant heat and CO₂ gas. Dropwise addition is the primary mechanical control to prevent thermal runaway and violent splattering[2].
-
-
Continuous Monitoring: Monitor the reaction visually and thermally. Do not allow the internal temperature to exceed 10 °C. If effervescence approaches the neck of the flask, pause the addition immediately[2].
Phase 3: Self-Validation & Maturation
-
Maturation: Once the addition is complete and effervescence subsides, remove the ice bath. Allow the mixture to stir at room temperature for a minimum of 30 to 60 minutes to ensure complete, deep hydrolysis[2].
-
Validation Check (Crucial): Test the pH of the aqueous solution using universal indicator strips.
-
Pass Condition: The pH is neutral or slightly basic (pH 7–9). This self-validates that all HCl has been neutralized and the highly reactive sulfonyl chloride has been completely destroyed[2].
-
Fail Condition: The pH is acidic (pH < 7). This indicates the base was depleted before the chemical was fully quenched. Add additional NaHCO₃ until pH > 7 and stir for another 15 minutes.
-
Phase 4: Segregation and Regulatory Compliance
-
Waste Segregation: Transfer the fully neutralized, room-temperature solution to a designated "Aqueous Hazardous Waste" container.
-
Causality: Even though the reactive hazard is neutralized, environmental regulations (such as RCRA) strictly prohibit pouring organic-containing aqueous mixtures (due to the THF/acetone co-solvent) down the sanitary sewer[1].
-
Labeling: Accurately label the waste container with the exact constituents: "Water, THF, Sodium 5-(carboxy)-2-ethoxybenzenesulfonate, NaCl, Sodium Bicarbonate."
-
References
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL (Excerpted from Prudent Practices in the Laboratory).
- Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem.
Sources
A Researcher's Essential Guide to Handling Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
The synthesis of novel therapeutics is a journey of precision, where the potential for discovery is matched only by the inherent risks of working with highly reactive chemical agents. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, a key intermediate in many drug development pathways, is a prime example. Its sulfonyl chloride moiety is a powerful functional group, but it also presents significant handling challenges due to its high reactivity, particularly with nucleophiles like water.
This guide moves beyond a simple checklist. It provides a procedural and intellectual framework for safely managing Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate in a laboratory setting. Our objective is to empower you, the researcher, with the knowledge to not only protect yourself but also to ensure the integrity of your experiments. By understanding the why behind each safety protocol, you build a culture of intrinsic safety that becomes second nature.
The Core Hazard: Understanding the Reactivity of Sulfonyl Chlorides
Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is classified as a corrosive and water-reactive substance.[1][2] The primary danger stems from the sulfonyl chloride group's susceptibility to hydrolysis. When it comes into contact with moisture—be it in the ambient air, on your skin, or in your respiratory tract—it reacts exothermically to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3] This reaction is the root cause of the severe skin burns, eye damage, and respiratory irritation associated with this compound.[1][2][4]
Therefore, every safety precaution is designed around a single, critical principle: Isolate the chemical from water and all other incompatible materials.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a non-negotiable requirement based on a thorough risk assessment.[5][6] For Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, the following multi-layered defense is mandatory.
Eye and Face Protection: Your First Line of Defense
Because of the severe corrosive potential and the risk of splashes, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times when the chemical is being handled. They provide a 360-degree seal around the eyes to protect from splashes and vapors.
-
Face Shield: A full-face shield must be worn in addition to splash goggles whenever you are handling larger quantities (typically >50 mL) or performing operations outside of a chemical fume hood, such as transferring the chemical.[5][6][7] This provides a critical barrier against splashes to the entire face.
Skin and Body Protection: A Chemical-Resistant Barrier
Your skin is highly susceptible to the corrosive effects of this compound upon hydrolysis.
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is not enough. A coat made of a material resistant to chemical penetration, such as coated polypropylene, is required.[5]
-
Chemical Apron: For added protection during transfers or when a high risk of splashing exists, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement. Shoes should be made of a durable, non-porous material.[8] Never wear sandals, perforated shoes, or cloth sneakers in the lab.
Hand Protection: The Importance of Proper Gloving
Direct contact can cause immediate and severe burns.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for sulfonyl chlorides.
-
Double Gloving: Wearing two pairs of gloves provides an extra layer of security. If the outer glove becomes contaminated, it can be removed safely without exposing your skin.
-
Immediate Replacement: Inspect gloves for any sign of degradation or puncture before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[8]
Respiratory Protection: Controlling the Air You Breathe
Inhalation of vapors or dust from sulfonyl chlorides can cause severe respiratory tract burns and may be fatal.[4]
-
Chemical Fume Hood: All handling of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate must be performed inside a properly functioning and certified chemical fume hood.[4][7][8] This is your primary engineering control to prevent inhalation exposure.
-
Respirator: In the event of a large spill or a failure of the fume hood, respiratory protection may be necessary. A full-face respirator with a cartridge appropriate for acid gases and organic vapors would be required.[5][9] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.
PPE Operational Plan: A Step-by-Step Guide
Proper procedure is just as important as the equipment itself. Contamination often occurs not during an experiment, but when putting on or removing PPE.
Donning (Putting On) PPE Workflow
This sequence is designed to minimize the contamination of "clean" PPE items.
Emergency Protocols: Spills and Exposures
Preparedness is key. Ensure an emergency shower and eyewash station are immediately accessible and unobstructed. [6][10]
Spill Management
Reacting quickly and correctly can prevent a minor spill from becoming a major incident.
-
Alert & Evacuate: Immediately alert colleagues and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assess & Don PPE: From a safe distance, assess the spill size. Don additional PPE as needed, including a respirator if vapors are significant.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. [4]NEVER USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [4][10]5. Neutralize: Cautiously add a weak base like sodium bicarbonate or soda ash to the absorbed material to neutralize the acidic components.
-
Collect & Dispose: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal. [4][9]7. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure First Aid
Immediate action is critical to minimizing injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [10]Seek immediate medical attention. [1][11]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [9][10]Remove contact lenses if possible. [9]Seek immediate medical attention. [1][12]* Inhalation: Move the victim to fresh air immediately. [9]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. [1][9]Rinse the mouth with water and give the person water or milk to drink, if they are conscious. Seek immediate medical attention. [3]
Disposal of Contaminated Materials
All materials that come into contact with Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
PPE: Contaminated gloves, lab coats, and other disposable items should be placed in a designated, sealed hazardous waste container. [4]* Chemical Waste: The chemical itself and any solutions containing it must be disposed of through an approved hazardous waste program. [9]Do not pour it down the drain. Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. [9] By adhering to these rigorous safety protocols, you ensure that your pursuit of scientific advancement does not come at the cost of personal safety. Treat Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate with the respect its reactivity demands, and you will be able to harness its utility safely and effectively.
References
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies.
- Safe Handling of Corrosive Chemicals. The Chemistry Blog.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
- Safety Precautions for Corrosive Substances. Safety Precautions for Corrosive Substances.
- 10 Tips Working Safely with corrosives. Chemical Safety Solutions.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- sulphuryl chloride - Sdfine. S D FINE- CHEM LIMITED.
- p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. TCI Chemicals.
- SULFURYL CHLORIDE - CAMEO Chemicals. NOAA.
- SAFETY DATA SHEET - Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate. TCI EUROPE N.V..
- SAFETY DATA SHEET - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Sulfuryl chloride. Sciencemadness Wiki.
- SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.
-
p-Acetaminobenzenesulfonyl chloride. Organic Syntheses. Available at: [Link]
- SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Thermo Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
